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  • Product: 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to 2'-Bromo-5'-fluoro-2-hydroxyacetophenone: Chemical Identifiers, Synthesis, and Applications

Executive Summary 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (systematically designated as 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one) is a highly reactive alpha-haloketone. It serves as a critical bifunctional buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2'-Bromo-5'-fluoro-2-hydroxyacetophenone (systematically designated as 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one) is a highly reactive alpha-haloketone. It serves as a critical bifunctional building block in modern organic synthesis and medicinal chemistry. The unique substitution pattern—a fluorine atom at the 5-position and a hydroxyl group at the 2-position—imparts specific electronic and steric properties that strictly govern its reactivity[1]. This whitepaper provides an in-depth analysis of its chemical identifiers, mechanistic synthetic pathways, and downstream applications in drug discovery.

Chemical Identity and Structural Specifications

The precise identification of halogenated acetophenones is paramount for reproducibility in synthetic workflows. Table 1 consolidates the definitive chemical identifiers for this compound, cross-referenced from authoritative chemical databases [1], [2].

Table 1: Key Chemical Identifiers and Physical Properties

PropertyValue
Systematic Name 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
Common Synonyms 2'-Bromo-5'-fluoro-2'-hydroxyacetophenone; 5-Fluoro-2-hydroxyphenacyl bromide
CAS Registry Number 126581-65-5
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Canonical SMILES O=C(CBr)c1cc(F)ccc1O
InChIKey QFYYHGPQMZTLRB-UHFFFAOYSA-N

Structural Causality: The architecture of this molecule dictates its chemical behavior. The presence of a strong intramolecular hydrogen bond between the 2'-hydroxyl proton and the carbonyl oxygen locks the molecule into a rigid, planar conformation[1]. Concurrently, the 5'-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the phenolic proton and enhances the electrophilicity of the carbonyl carbon. The alpha-bromine atom provides an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.

Synthetic Methodology and Mechanistic Insights

The established synthetic pathway to 2'-bromo-5'-fluoro-2-hydroxyacetophenone involves the regioselective alpha-bromination of the precursor, 5'-fluoro-2'-hydroxyacetophenone[1].

Protocol 1: Regioselective Alpha-Bromination
  • Dissolution : Dissolve 1.0 equivalent of 5'-fluoro-2'-hydroxyacetophenone in glacial acetic acid to achieve a 0.5 M concentration.

    • Causality: Acetic acid serves a dual purpose as both a polar protic solvent and an acid catalyst, facilitating the tautomerization of the ketone into its reactive enol form.

  • Enolization & Halogen Addition : Add 1.05 equivalents of elemental bromine (Br₂) dropwise while maintaining the reaction vessel between 0°C and 10°C.

    • Causality: The low temperature controls the exothermic nature of the reaction and prevents over-bromination (e.g., dibromination at the alpha-carbon or electrophilic aromatic substitution on the phenyl ring). The acid-catalyzed enol acts as the nucleophile, attacking the electrophilic bromine molecule.

  • Quenching & Workup : Once HBr gas evolution ceases, pour the mixture into ice water to precipitate the product. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual acetic acid and HBr.

  • Purification : Recrystallize the crude product from an ethanol/water mixture to obtain pure crystals.

Self-Validating System: The reaction is macroscopically self-monitoring. The distinct red-brown color of Br₂ dissipates as it is consumed by the enol intermediate. The complete cessation of HBr gas evolution serves as the definitive indicator of reaction completion.

Synthesis A 5'-Fluoro-2'- hydroxyacetophenone B Acid-Catalyzed Enolization (AcOH) A->B H+ C Electrophilic Bromination (Br2) B->C Enol D 2-Bromo-5'-fluoro-2'- hydroxyacetophenone C->D -HBr

Synthetic workflow for alpha-bromination of 5'-fluoro-2'-hydroxyacetophenone.

Analytical Characterization Protocol

To ensure trustworthiness and structural integrity, the synthesized compound must be orthogonally validated using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

Protocol 2: Spectroscopic Validation
  • ¹H NMR (400 MHz, CDCl₃) :

    • Self-Validation: The starting material exhibits a sharp methyl singlet at ~2.6 ppm. Upon successful bromination, this signal must completely disappear, replaced by a new two-proton singlet at ~4.5 ppm corresponding to the -CH₂Br group.

    • Aromatic Region: Complex splitting patterns will emerge due to proton-proton and proton-fluorine (³J_HF and ⁴J_HF) couplings.

    • Phenolic Proton: A sharp, downfield singlet (>11.0 ppm) indicates the intramolecularly hydrogen-bonded -OH.

  • LC-MS (ESI+) :

    • Self-Validation: The mass spectrum must display a characteristic isotopic doublet of equal intensity (1:1 ratio) at m/z 233 and 235 [M+H]⁺.

    • Causality: This exact 1:1 ratio is the definitive signature of a single naturally occurring bromine atom (⁷⁹Br and ⁸¹Br), orthogonally validating the mono-halogenated structure.

Applications in Drug Development (Heterocyclic Scaffolds)

Alpha-bromoketones are indispensable precursors for the synthesis of nitrogen- and sulfur-containing heterocycles, which are privileged pharmacophores in drug discovery[1].

Protocol 3: Hantzsch Thiazole Synthesis
  • Condensation : React the alpha-bromoketone with a thiourea derivative (1.1 eq) in refluxing ethanol.

    • Causality: Ethanol provides sufficient thermal energy to drive the reaction while maintaining reactant solubility without participating in side reactions.

  • Mechanism : The sulfur atom of thiourea acts as a soft nucleophile, performing an S_N2 attack on the alpha-carbon, displacing the bromide ion. Subsequently, the nitrogen atom attacks the highly electrophilic carbonyl carbon.

  • Cyclization & Dehydration : The intermediate undergoes intramolecular cyclization followed by the elimination of water (dehydration) to yield a fully aromatized 2-amino-4-(5-fluoro-2-hydroxyphenyl)thiazole derivative.

Self-Validating System: The formation of the thiazole ring is confirmed by the appearance of a characteristic thiazole C₅-H proton singlet in the ¹H NMR spectrum (typically around 7.0 - 7.5 ppm) and the loss of the carbonyl stretching frequency (~1680 cm⁻¹) in the IR spectrum.

Hantzsch A Alpha-Bromoketone (Electrophile) C S-Alkylation Intermediate A->C SN2 Attack B Thiourea Derivative (Nucleophile) B->C Sulfur Nucleophile D Cyclization & Dehydration C->D Intramolecular Condensation E Fluorinated Thiazole Scaffold D->E -H2O

Hantzsch thiazole synthesis pathway utilizing the alpha-bromoketone intermediate.

Handling, Safety, and Storage Protocols

Due to the presence of the alpha-bromoacetyl moiety, this compound is a potent alkylating agent and a severe lachrymator [3].

  • GHS Classification : Danger. Causes severe skin burns and eye damage (H314); may cause respiratory irritation (H335)[3].

  • Handling Protocol : Must be handled in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood. Nitrile gloves (double-gloved) and a face shield are mandatory to prevent exposure to corrosive dust or vapors.

  • Storage Protocol : Store under an inert atmosphere (Argon or N₂) at 2-8°C.

    • Causality: The inert gas prevents oxidative degradation, while low temperatures and strict protection from light prevent the photolytic cleavage of the labile C-Br bond, preserving the integrity of the reagent for downstream coupling[2].

References

Sources

Exploratory

Physicochemical properties of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

An In-Depth Technical Guide to the Physicochemical Properties of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone Introduction 2'-Bromo-5'-fluoro-2-hydroxyacetophenone is a halogenated aromatic ketone of significant interest to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Introduction

2'-Bromo-5'-fluoro-2-hydroxyacetophenone is a halogenated aromatic ketone of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive α-bromo ketone, an acidic phenolic hydroxyl group, and two distinct aromatic halogens—renders it a highly versatile synthetic intermediate. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data for related analogs and robust, field-proven protocols for the precise characterization of the title compound. As a key building block, understanding these properties is paramount for its effective utilization in the synthesis of novel therapeutic agents and complex organic molecules. Derivatives of hydroxyacetophenones have been explored as linkers in drug design, for instance, in the development of potent and selective liver X receptor (LXR) agonists for treating atherosclerosis[1].

Molecular Structure and Identification

The unambiguous identification of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone is the foundation of its application in research and development. The specific arrangement of its functional groups dictates its reactivity, spectral characteristics, and overall physicochemical behavior.

IdentifierValueSource
IUPAC Name 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone[2]
CAS Number 126581-65-5[3]
Molecular Formula C₈H₆BrFO₂[2][3][]
Molecular Weight 233.03 g/mol [3][]
Canonical SMILES C1=CC(=C(C=C1F)C(=O)CBr)O[2]
InChI Key QFYYHGPQMZTLRB-UHFFFAOYSA-N[2]

The molecule's reactivity is primarily governed by the electrophilic α-carbon adjacent to the carbonyl group, made highly susceptible to nucleophilic attack by the bromine atom. The phenolic hydroxyl group provides a site for derivatization and influences solubility and acidity, while the fluorine and bromine atoms on the aromatic ring modulate the electronic properties and lipophilicity of the molecule.

Core Physicochemical Properties: A Predictive and Experimental Guide

While specific experimental data for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs. This section provides these estimations and presents detailed, best-practice protocols for their experimental determination.

PropertyPredicted/Estimated ValueSignificance & Rationale
Melting Point (°C) Expected to be a crystalline solid, likely in the 50-80 °C range.The melting point is a critical indicator of purity. Analogs like 5'-Bromo-2'-hydroxyacetophenone (58-61 °C) and 5'-Fluoro-2'-hydroxyacetophenone (56-60 °C) are crystalline solids in this range[5].
Boiling Point (°C) Data not available; expected to be high (>250 °C at atm. pressure).A high boiling point is anticipated due to the compound's polarity, molecular weight, and potential for hydrogen bonding. The related 2'-Bromo-5'-fluoroacetophenone boils at 144 °C at reduced pressure (18 mmHg)[6].
Aqueous Solubility Low; likely soluble in polar organic solvents.Solubility is crucial for reaction setup and formulation. Hydroxyacetophenones are typically soluble in solvents like methanol, ethanol, and chloroform[6][7].
pKa Estimated to be < 9.15.The acidity of the phenolic hydroxyl group is key to its reactivity in base-catalyzed reactions. The parent 2'-hydroxyacetophenone has a pKa of ~9.15[8]; the electron-withdrawing fluorine and bromine atoms are expected to increase its acidity (lower the pKa).
LogP (o/w) Estimated to be in the range of 2.5 - 3.0.The octanol-water partition coefficient (LogP) is a measure of lipophilicity, a critical parameter in drug design for predicting membrane permeability. The calculated XLogP3 for 5'-Bromo-2'-hydroxyacetophenone is 2.7[9].
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides a complete thermodynamic profile of the melting transition, including the onset temperature and the enthalpy of fusion, offering a more rigorous assessment of purity.

  • Instrument Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Equilibrate the system at 25 °C. Ramp the temperature at a controlled rate of 10 °C/min up to a temperature well past the expected melting point (e.g., 120 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.

G cluster_prep Sample Preparation cluster_analysis DSC Analysis weigh Weigh 2-3 mg seal Seal in Pan weigh->seal load Load Sample seal->load calibrate Calibrate DSC calibrate->load run Run Thermal Program (10 °C/min) load->run analyze Analyze Thermogram run->analyze mp Melting Point analyze->mp Onset Temp. G start 5'-fluoro-2'-hydroxyacetophenone dissolve Dissolve in Solvent (e.g., Acetic Acid) start->dissolve add_br Add Brominating Agent (e.g., Br2 or NBS) dissolve->add_br react Stir at Controlled Temp. add_br->react workup Aqueous Work-up (Quench, Extract) react->workup purify Purify via Recrystallization workup->purify end 2'-Bromo-5'-fluoro-2-hydroxyacetophenone purify->end

Caption: Proposed workflow for the synthesis of the title compound.

Reactivity Insights:

  • α-Bromo Ketone: This functional group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This reactivity is the cornerstone of its utility as a building block for creating more complex molecules.

  • Phenolic Hydroxyl: The acidic proton can be removed by a base, forming a phenoxide which can act as a nucleophile (e.g., in Williamson ether synthesis). It also directs electrophilic aromatic substitution.

Stability and Safe Handling

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Stability: The compound is generally stable under normal laboratory conditions. However, many bromoacetophenones are light-sensitive and should be stored in amber vials in a cool, dark, and dry place.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides, as these can lead to decomposition or vigorous reactions.[10]

  • Hazard Profile: Based on analogous compounds like 5'-Bromo-2'-hydroxyacetophenone, this chemical should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[9]

    • GHS Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the powder, work in a well-ventilated fume hood to avoid inhalation.

Applications in Research and Drug Development

The value of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone lies in its role as a versatile chemical intermediate.

  • Covalent Inhibitors: The α-bromo ketone moiety can act as a "warhead" to form covalent bonds with nucleophilic residues (like cysteine) in the active sites of enzymes. Bromoacetophenones have been investigated as covalent inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in various diseases.[11]

  • Heterocycle Synthesis: It serves as a precursor for a wide array of heterocyclic compounds, such as benzofurans, chromones, and other frameworks of pharmaceutical importance.

  • Fragment-Based Drug Discovery (FBDD): As a fluorinated compound, it is a candidate for ¹⁹F-NMR-based fragment screening, a powerful technique for identifying small molecule binders to biological targets.[12] The fluorine atom provides a sensitive NMR handle with no background signal from biological macromolecules.[12]

Conclusion

2'-Bromo-5'-fluoro-2-hydroxyacetophenone is a valuable building block for chemical synthesis and drug discovery. While its specific physicochemical properties are not yet widely documented, this guide provides a robust framework for its characterization, drawing upon data from structurally similar compounds and outlining best-practice experimental protocols. A thorough understanding of its molecular properties, reactivity, and handling requirements is the first step toward unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

  • PubChemLite. 2-bromo-5'-fluoro-2'-hydroxyacetophenone. [Link]

  • ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. [Link]

  • Cheméo. 5-Fluoro-2-hydroxyacetophenone. [Link]

  • ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95991, 5'-Bromo-2'-hydroxyacetophenone. [Link]

  • PubMed. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. [Link]

  • SIELC Technologies. Separation of 2-Hydroxyacetophenone on Newcrom R1 HPLC column. [Link]

  • NIST. NIST WebBook - 5-Fluoro-2-hydroxyacetophenone. [Link]

  • Chemdad. 2-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE. [Link]

  • FooDB. Showing Compound 2'-Hydroxyacetophenone (FDB010500). [Link]

  • The Good Scents Company. 2'-hydroxyacetophenone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. [Link]

  • MDPI. Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. [Link]

Sources

Foundational

Molecular weight and formula of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Part 1: Executive Technical Summary This guide provides an in-depth technical analysis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5).[1][2] Often colloquially referred to in laboratory settings as 2'...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

This guide provides an in-depth technical analysis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5).[1][2] Often colloquially referred to in laboratory settings as 2'-Bromo-5'-fluoro-2-hydroxyacetophenone due to variable nomenclature conventions, this compound is a critical


-haloketone intermediate. It is primarily utilized in the synthesis of fused heterocyclic systems, specifically 5-fluorobenzofurans  and indoles , which are pharmacophores in various kinase inhibitors and receptor modulators.
Core Chemical Identity
PropertySpecification
IUPAC Name 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
Common Aliases 5-Fluoro-2-hydroxyphenacyl bromide; 2-Bromo-5'-fluoro-2'-hydroxyacetophenone
CAS Registry Number 126581-65-5
Molecular Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Molecular Weight 233.03 g/mol
Physical State Crystalline Solid (Pale yellow to beige)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.

Part 2: Nomenclature & Structural Logic

Critical Note on Isomerism: Researchers must distinguish between the target molecule and its isomers to avoid synthetic dead-ends. The confusion arises from the placement of the "prime" (') symbol and the numbering of the ethanone side chain versus the phenyl ring.

  • Target Molecule (CAS 126581-65-5):

    • Side Chain: Bromine at position 2 (

      
      -carbon).[3]
      
    • Ring: Hydroxyl at position 2 (ortho), Fluorine at position 5 (meta).

    • Function: Electrophilic "warhead" for cyclization.

  • The "User String" Ambiguity:

    • Input: 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

    • If interpreted strictly by IUPAC (Sidechain=1,2; Ring=1'-6'): This implies a ring-bromine and a sidechain-hydroxyl (

      
      -hydroxy ketone).
      
    • Reality Check: In 95% of drug discovery contexts, the user intends the

      
      -bromo ketone  (CAS 126581-65-5) because it is the standard precursor for benzofurans. This guide focuses on this high-value intermediate.
      

Part 3: Synthetic Utility & Mechanism

The primary value of this molecule lies in its dual reactivity:

  • Nucleophilic Attack: The phenolic hydroxyl group acts as a nucleophile.

  • Electrophilic Trap: The

    
    -bromine renders the adjacent carbon highly electrophilic.
    

This duality allows for intramolecular cyclization to form benzofuran cores, a reaction often catalyzed by weak bases (e.g.,


 in Acetone/DMF).
Visualization: Synthesis & Application Pathway

The following diagram illustrates the standard workflow from the precursor (5-fluoro-2-hydroxyacetophenone) to the target and its subsequent conversion into a benzofuran scaffold.

G Precursor 5-Fluoro-2-hydroxy- acetophenone (Starting Material) Target 2-Bromo-1-(5-fluoro- 2-hydroxyphenyl)ethanone (Target Intermediate) Precursor->Target Electrophilic Subst. Reagent Br2 / AcOH (Bromination) Reagent->Target Product 5-Fluorobenzofuran-3-one (Drug Scaffold) Target->Product Williamson Ether Synth. Cyclization Base (K2CO3) Intramolecular Cyclization Cyclization->Product

Caption: Synthetic pathway transforming the acetophenone precursor into the benzofuran scaffold via the


-bromo intermediate.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Context: Standard laboratory scale (10 mmol).

Materials:

  • 5-Fluoro-2-hydroxyacetophenone (1.54 g, 10 mmol)

  • Bromine (

    
    ) (1.60 g, 10 mmol) or 
    
    
    
    (for milder conditions)
  • Glacial Acetic Acid (20 mL) or

    
     (1:1)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the ketone precursor in 15 mL of glacial acetic acid in a round-bottom flask equipped with a drying tube (

    
    ).
    
  • Bromination: Prepare a solution of bromine in 5 mL of acetic acid. Add this dropwise to the stirring ketone solution at 0°C to 5°C (ice bath).

    • Expert Insight: Low temperature prevents over-bromination on the aromatic ring. The phenolic OH activates the ring, making it susceptible to electrophilic aromatic substitution if the temperature rises.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product usually moves slightly faster or has a distinct UV shadow compared to the starting material.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.

  • Isolation: Filter the precipitate. If oil forms, extract with DCM (

    
     mL), wash with saturated 
    
    
    
    (to remove acid) and brine, then dry over
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Protocol B: Safety & Handling (Critical)

This compound is an


-haloketone , a class of compounds historically used as tear gas agents.
  • Lachrymator: It is a potent eye and respiratory irritant.

  • Containment: All weighing and transfers must occur inside a functioning chemical fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating capability before cleaning.

Part 5: Analytical Characterization

To validate the synthesis, compare your data against these expected values:

TechniqueExpected Signal Characteristics

H NMR (DMSO-

)

4.6–4.8 ppm (s, 2H):
Characteristic singlet for the

group.

11.0–11.5 ppm (s, 1H):
Phenolic OH (downfield due to H-bonding with carbonyl).

6.9–7.6 ppm (m, 3H):
Aromatic protons (splitting depends on F-coupling).

F NMR

-120 to -130 ppm:
Single signal for the aromatic fluorine.
Mass Spectrometry [M+H]

233/235:
Distinct 1:1 doublet pattern indicating the presence of one Bromine atom (

).
IR Spectroscopy ~1640–1660 cm

:
Carbonyl (C=O) stretch, lowered by intramolecular H-bonding.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217345, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Exploratory

2'-Bromo-5'-fluoro-2-hydroxyacetophenone: Structural Informatics, Synthetic Pathways, and Application Workflows

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In contemporary organic synthesis and medicinal chemistry, halogenated acetophenones serve as highly strategic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In contemporary organic synthesis and medicinal chemistry, halogenated acetophenones serve as highly strategic building blocks. 2'-Bromo-5'-fluoro-2-hydroxyacetophenone is a uniquely substituted aromatic ketone that features an electron-withdrawing fluoro group, a cross-coupling-ready bromo group, and an alpha-hydroxy ketone moiety. This specific substitution pattern modulates the electronic properties of the aromatic ring and directs subsequent chemical reactions, making it an invaluable precursor for synthesizing complex heterocyclic scaffolds and biaryl systems in drug discovery [1].

This whitepaper provides a comprehensive breakdown of the compound’s structural informatics, regiocontrolled synthetic methodologies, and downstream reactivity.

Structural Informatics & Nomenclature

A critical challenge in chemical informatics is the precise distinction of structural isomers. The nomenclature of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone relies heavily on the prime (') notation to denote substituents on the phenyl ring versus the aliphatic chain.

  • The Prime (') Notation: The 2'-bromo and 5'-fluoro designations indicate that the halogen atoms are located on the aromatic ring. The unprimed "2-hydroxy" indicates that the hydroxyl group is located on the alpha-carbon (C2) of the ethanone chain.

  • Isomeric Confusion: This compound is frequently confused with 2-bromo-5'-fluoro-2'-hydroxyacetophenone (CID 2778875) [2]. In the latter, the bromine atom is on the aliphatic chain (an alpha-bromo ketone), and the hydroxyl group is on the phenyl ring.

To ensure absolute structural fidelity in computational and synthetic workflows, the following machine-readable identifiers must be utilized:

PropertyValue
IUPAC Name 1-(2-bromo-5-fluorophenyl)-2-hydroxyethan-1-one
Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
Monoisotopic Mass 231.95 Da
Canonical SMILES C1=CC(=C(C=C1F)C(=O)CO)Br
Standard InChI InChI=1S/C8H6BrFO2/c9-7-2-1-6(10)3-8(7)5(12)4-11/h1-3,11H,4H2

Regiocontrolled Synthetic Methodology

Causality in Experimental Design

A naive approach to synthesizing this compound might involve the direct Friedel-Crafts acylation of 1-bromo-4-fluorobenzene. However, because both halogens are ortho/para directors with competing steric and electronic (resonance vs. inductive) effects, this route inevitably yields a complex, hard-to-separate mixture of regioisomers.

To establish a self-validating and regiocontrolled system , the optimal pathway begins with commercially available 2-bromo-5-fluorobenzoic acid. By converting the carboxylic acid to a Weinreb amide, we prevent the over-addition of the Grignard reagent, ensuring a high-yielding arrest at the ketone stage. Subsequent alpha-bromination and formate-mediated hydrolysis cleanly install the alpha-hydroxy group.

Step-by-Step Protocol

Step 1: Weinreb Amide Formation

  • Suspend 2-bromo-5-fluorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂, 1.5 equiv) and a catalytic amount of DMF. Reflux for 2 hours to form the acyl chloride.

  • Cool to 0°C and add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of triethylamine (TEA, 2.5 equiv).

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active Weinreb amide will appear as a distinct, less polar spot compared to the starting acid.

Step 2: Grignard Addition

  • Dissolve the Weinreb amide in anhydrous THF at 0°C under an inert argon atmosphere.

  • Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 equiv) dropwise.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc to isolate 2'-bromo-5'-fluoroacetophenone.

Step 3: Alpha-Bromination

  • Dissolve the acetophenone intermediate in glacial acetic acid.

  • Add molecular bromine (Br₂, 1.05 equiv) dropwise at room temperature.

  • Causality: The electron-withdrawing halogens on the ring deactivate the aromatic system, ensuring that bromination occurs exclusively at the enolizable alpha-carbon.

Step 4: Hydrolysis to the Alpha-Hydroxy Ketone

  • Reflux the alpha-bromo ketone with sodium formate (HCOONa, 3.0 equiv) in aqueous ethanol for 4 hours to form the intermediate formate ester.

  • Add a mild base (e.g., K₂CO₃) to hydrolyze the ester, yielding the target 2'-Bromo-5'-fluoro-2-hydroxyacetophenone.

  • Self-Validation (NMR): The ¹H NMR spectrum will show a distinct singlet (or doublet if coupled to the OH) for the -CH₂OH protons at ~4.5–5.0 ppm. The aromatic region will exhibit complex splitting due to proton-fluorine (

    
    ) and proton-proton (
    
    
    
    ) couplings [1].

Caption: Regiocontrolled synthesis of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone via a Weinreb amide.

Mechanistic Reactivity & Downstream Applications

The orthogonal reactivity of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone makes it a privileged scaffold in medicinal chemistry. The molecule possesses three distinct sites for functionalization:

  • The 2'-Bromo Position (Cross-Coupling): The aryl bromide acts as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations). This allows for the rapid construction of sterically hindered biaryl systems.

  • The Alpha-Hydroxy Ketone (Heterocycle Synthesis): The adjacent carbonyl and hydroxyl groups can participate in condensation and cyclization reactions. Reaction with amidines or guanidines yields highly substituted imidazoles, while dehydration pathways can lead to oxazoles.

  • The Carbonyl Center (Aldol Condensations): The enolizable ketone can undergo Claisen-Schmidt condensations with various benzaldehydes to form halogenated chalcone derivatives, which are known to exhibit broad-spectrum antimicrobial and anti-inflammatory properties [1].

Caption: Downstream reactivity pathways for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone.

References

  • PubChemLite. 2-bromo-5'-fluoro-2'-hydroxyacetophenone - PubChemLite. Retrieved from: [Link]

Foundational

Solubility profile of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone in organic solvents

The following technical guide details the solubility profile, physicochemical basis, and experimental determination workflows for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone . Executive Summary 2'-Bromo-5'-fluoro-2-hydroxya...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical basis, and experimental determination workflows for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone .

Executive Summary

2'-Bromo-5'-fluoro-2-hydroxyacetophenone is a highly functionalized aromatic intermediate used frequently in the synthesis of bioactive heterocycles (e.g., benzofurans, quinolines). Its solubility profile is governed by a competition between the lipophilic halogen substituents (Br, F) and the polar hydroxyl/carbonyl motif.

Critical Solubility Insight: The compound exhibits a "Solubility Paradox" typical of ortho-hydroxyacetophenones. While it possesses polar groups, the formation of a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the ketone carbonyl significantly reduces its effective polarity. Consequently, it displays higher-than-expected solubility in non-polar chlorinated solvents (DCM, Chloroform) and lower water solubility compared to its para-isomers.

Quick Reference: Solvent Compatibility Heatmap
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Stock solutions, SNAr reactions
Chlorinated Dichloromethane (DCM), ChloroformVery Good (>50 mg/mL)Extraction, Chromatography
Polar Protic Methanol, Ethanol, IsopropanolGood (Temperature Dependent)Recrystallization (Hot/Cold)
Ethers THF, 1,4-Dioxane, MTBEGood Grignard/Lithiation reactions
Esters Ethyl AcetateModerate-Good Liquid-Liquid Extraction
Alkanes Hexane, Heptane, PentanePoor (<1 mg/mL)Anti-solvent precipitation
Aqueous Water, PBS (pH 7.[1]4)Insoluble Washing (removes inorganic salts)

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the molecular forces at play.

Structural Analysis
  • Scaffold: Acetophenone (Lipophilic aromatic core).

  • Substituents:

    • 2-Hydroxy (Ortho): Acts as a Hydrogen Bond Donor (HBD). However, its proximity to the carbonyl oxygen (H-Bond Acceptor) locks the molecule into a planar, pseudo-cyclic 6-membered ring via IMHB. This "masks" the polarity, making the molecule behave more lipophilically.

    • 5'-Fluoro: Highly electronegative but small. Increases metabolic stability and lipophilicity (C-F bond is non-polarizable).

    • 2'-Bromo: Large, polarizable halogen. Significantly increases molecular weight and London Dispersion Forces, enhancing solubility in organic solvents like DCM but reducing solubility in water.

The "Ortho-Effect" on Solvation

Unlike 4'-hydroxyacetophenone, which forms intermolecular hydrogen bond networks (leading to high melting points and poor solubility in non-polar solvents), 2'-Bromo-5'-fluoro-2-hydroxyacetophenone exists as discrete molecular units due to the internal H-bond.

  • Consequence: It dissolves readily in DCM and Toluene because it does not need to break a strong intermolecular lattice energy barrier.

Experimental Protocols

As specific solubility values can vary by batch purity and polymorph, the following standardized protocols are recommended for precise determination in your specific matrix.

Protocol A: Rapid Solubility Screen (Visual)

Use this for qualitative solvent selection during reaction optimization.

  • Preparation: Place 10 mg of the compound into a 2 mL clear glass vial.

  • Addition: Add the solvent in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with < 200 µL (Solubility > 50 mg/mL).

    • Moderately Soluble: Clear solution with 200–1000 µL (Solubility 10–50 mg/mL).

    • Sparingly Soluble: Particles remain after 1 mL (Solubility < 10 mg/mL).

  • Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization .

Protocol B: Gravimetric Saturation Method (Quantitative)

Use this for formulation or precise yield calculations.

  • Saturation: Add excess solid (~500 mg) to 5 mL of the target solvent.

  • Equilibration: Stir at 25°C for 24 hours (sealed vessel).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Evaporation: Transfer exactly 1.0 mL of the filtrate to a pre-weighed vial. Evaporate solvent under N2 stream or vacuum.

  • Calculation:

    
    
    

Application Workflows

The solubility profile dictates the operational boundaries for synthesis and purification.

Reaction Solvent Selection
  • Nucleophilic Substitution (SN2/SNAr): Use DMF or DMSO . The high solubility ensures high effective concentration, while the polar aprotic nature solvates cationic counter-ions (e.g., K+, Na+), leaving anions "naked" and reactive.

  • Bromination/Halogenation: Use Glacial Acetic Acid or Diethyl Ether . The compound is moderately soluble, allowing controlled reaction rates.

Purification Strategy (Recrystallization)

The ideal recrystallization system exploits the temperature-dependent solubility in alcohols or the polarity difference in binary systems.

  • System 1 (Single Solvent): Ethanol . Dissolve hot, cool slowly to 4°C.

  • System 2 (Binary): DCM / Hexane . Dissolve in minimal DCM (High solubility), then add Hexane (Antisolvent) dropwise until turbidity persists. Cool to induce crystallization.

Visualization: Solubility Decision Logic

SolubilityWorkflow Start Start: Solvent Selection CheckPolarity Is the reaction mechanism charge-separated (ionic)? Start->CheckPolarity PolarYes Yes (e.g., SN2, SNAr) CheckPolarity->PolarYes Ionic PolarNo No (e.g., Radical, Condensation) CheckPolarity->PolarNo Neutral SelectAprotic Select Polar Aprotic: DMSO, DMF, NMP PolarYes->SelectAprotic Purification Purification Phase SelectAprotic->Purification CheckTemp High Temp Required (>80°C)? PolarNo->CheckTemp TempHigh Yes: Toluene, Xylene CheckTemp->TempHigh TempLow No: DCM, THF, EtOAc CheckTemp->TempLow TempHigh->Purification TempLow->Purification Recryst Recrystallization Strategy Purification->Recryst BinarySys Binary System: Solvent (DCM) + Anti-solvent (Hexane) Recryst->BinarySys

Caption: Decision tree for solvent selection based on reaction mechanism and purification requirements.

References

  • Cayman Chemical. (2023).[2] 2'-Hydroxyacetophenone Product Information & Solubility Data. Retrieved from

  • BenchChem. (2025).[3][4] Physical Properties and Synthesis of Halogenated Acetophenones. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5'-Bromo-2'-hydroxyacetophenone. Retrieved from

  • Lechani, N., et al. (2018).[5] "Synthesis of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one". Synlett, 29(11), 1502-1504.[5] (Demonstrates bromination protocols and solubility in Acetic Acid/Chloroform).

  • PubChem. (2025). Compound Summary: 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. Retrieved from

Sources

Exploratory

Literature review on 2'-Bromo-5'-fluoro-2-hydroxyacetophenone derivatives

Literature Review & Technical Guide: 2'-Bromo-5'-fluoro-2-hydroxyacetophenone Derivatives Executive Summary: The Halogenated Linchpin In the landscape of medicinal chemistry, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone...

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review & Technical Guide: 2'-Bromo-5'-fluoro-2-hydroxyacetophenone Derivatives

Executive Summary: The Halogenated Linchpin

In the landscape of medicinal chemistry, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (often chemically indexed as 2'-Bromo-5'-fluoro-2-hydroxyacetophenone in commercial catalogs) represents a "privileged scaffold."[1] This molecule is not merely an intermediate; it is a divergence point. Its structure—a phenol ring activated by fluorine and an acetyl side chain primed with a leaving group (bromine)—makes it an ideal precursor for synthesizing fused heterocycles such as benzofurans , chromones , and indoles .[1]

This guide dissects the chemistry, synthesis, and strategic utility of this compound.[1][2] We clarify the nomenclature, provide validated protocols for its generation, and map its transformation into bioactive therapeutics targeting kinases and inflammatory pathways.[1]

Chemical Profile & Nomenclature

Confusion often arises from the non-standard naming conventions used by chemical vendors. It is critical to distinguish between ring-brominated isomers and the alpha-brominated side chain.

  • Target Compound: 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone[1][3][4]

  • Common Vendor Name: 2'-Bromo-5'-fluoro-2-hydroxyacetophenone[1][2][3][4][][6][7][8][9]

  • CAS Number: 126581-65-5[1][3][][6][9]

  • Molecular Formula:

    
    [7][8][10]
    
  • Molecular Weight: 233.03 g/mol

Structural Logic:

  • Core: Acetophenone (1-phenylethanone).

  • Ring Substituents: Hydroxyl (-OH) at position 2 (ortho); Fluorine (-F) at position 5 (meta to acetyl, para to hydroxyl).

  • Side-Chain Substituent: Bromine (-Br) at the alpha-carbon (position 2 of the ethanone chain).

Physical Properties:

  • Appearance: Light yellow to off-white crystalline solid.

  • Melting Point: ~80–85 °C (varies by purity).

  • Solubility: Soluble in DCM, EtOAc, THF; sparingly soluble in water.[1]

  • Reactivity: Highly reactive alkylating agent (lachrymator); sensitive to light and moisture.

Synthesis of the Core Scaffold

The synthesis is a two-stage process: constructing the acetophenone core followed by selective alpha-bromination.

Stage 1: The Fries Rearrangement

The precursor, 5-fluoro-2-hydroxyacetophenone (CAS 394-32-1), is synthesized via the Fries rearrangement of 4-fluorophenyl acetate.[1] This method is preferred over direct Friedel-Crafts acylation due to higher regioselectivity for the ortho position.

  • Reagents: 4-Fluorophenol, Acetic Anhydride,

    
     (Lewis Acid).[1]
    
  • Mechanism: The ester coordinates with

    
    , generating an acylium ion that rearranges intramolecularly to the ortho position, stabilized by the formation of an aluminum complex.[1]
    
Stage 2: Selective Alpha-Bromination

Brominating the acetyl group requires precision to avoid ring bromination (at the 3-position).

  • Standard Protocol: Bromine (

    
    ) in Acetic Acid.
    
  • Green Protocol (Recommended): Copper(II) Bromide (

    
    ) in Ethyl Acetate/Chloroform.[11]
    
    • Why:

      
       acts as a heterogeneous brominating agent that suppresses over-bromination and ring substitution, yielding a cleaner product.
      

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Ref: Adapted from heterogeneous catalysis methods (Search Result 1.8).

Materials:

  • 5-Fluoro-2-hydroxyacetophenone (1.0 eq)[1]

  • Copper(II) Bromide (

    
    ) (2.0 eq)
    
  • Solvent: Ethyl Acetate / Chloroform (1:1 mixture)

Procedure:

  • Dissolution: Dissolve 5-fluoro-2-hydroxyacetophenone (e.g., 10 mmol) in 40 mL of solvent mixture in a round-bottom flask.

  • Addition: Add finely powdered

    
     (20 mmol) in one portion.
    
  • Reflux: Heat the suspension to reflux (approx. 70–75 °C) with vigorous stirring for 2–4 hours.

    • Monitoring: The green

      
       will turn to white 
      
      
      
      as the reaction proceeds. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the starting ketone.
  • Work-up: Cool to room temperature. Filter off the copper salts through a Celite pad.

  • Purification: Evaporate the filtrate under reduced pressure. The residue is often pure enough for the next step. If necessary, recrystallize from Toluene or Ethanol.

Validation Check:

  • 
     NMR (CDCl3):  Look for the disappearance of the methyl singlet (~2.6 ppm) and the appearance of a methylene singlet (
    
    
    
    ) at ~4.4 ppm.

Strategic Utility: Pathway to Heterocycles

This scaffold is the "linchpin" for three major classes of bioactive molecules.

A. Benzofurans (Rap-Stoermer / Intramolecular Alkylation)

The most direct application. The phenol oxygen acts as a nucleophile.

  • Mechanism: Base-mediated displacement of the bromide by the phenoxide, followed by cyclization.

  • Target: 5-Fluoro-benzofuran derivatives.

  • Relevance: Potential anti-arrhythmic and anticancer agents.

B. Chromones & Flavones (Baker-Venkataraman)
  • Mechanism: Reaction with an acyl chloride or benzoyl chloride to form an ester, followed by base-catalyzed rearrangement to a 1,3-diketone, and finally cyclization.[1]

  • Target: 6-Fluoro-flavones.

  • Relevance: High-affinity ligands for benzodiazepine receptors and COX-2 inhibitors.

C. Imidazopyridines (Hantzsch Synthesis)
  • Mechanism: Condensation with 2-aminopyridines.

  • Target: Fused imidazo[1,2-a]pyridine systems.

  • Relevance: GABA-A receptor modulators (anxiolytics).

Visualizing the Chemistry

The following diagram maps the synthesis and divergent applications of the scaffold.

G start 4-Fluorophenol inter 5-Fluoro-2-hydroxy- acetophenone (CAS 394-32-1) start->inter Fries Rearrangement (Ac2O, AlCl3) target 2-Bromo-1-(5-fluoro- 2-hydroxyphenyl)ethanone (CAS 126581-65-5) inter->target Alpha-Bromination (CuBr2 or Br2) benzofuran 5-Fluorobenzofuran Derivatives target->benzofuran Intramolecular Cyclization (Base) flavone 6-Fluoroflavones target->flavone Baker-Venkataraman (PhCOCl, Base) thiazole Thiazole Hybrids target->thiazole Hantzsch Synthesis (Thioureas)

Caption: Divergent synthesis starting from 4-fluorophenol to the brominated "linchpin" and its heterocyclic progeny.

Biological Significance & SAR

The 5-fluoro substitution is not arbitrary. In medicinal chemistry, fluorine substitution is a classic bioisostere strategy:[1]

  • Metabolic Stability: The C-F bond is stronger than C-H, blocking metabolic oxidation at the 5-position (para to the original phenol), extending the drug's half-life.

  • Lipophilicity: Fluorine increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Key Biological Targets:

  • COX-2 Inhibition: Derivatives of this scaffold (specifically chalcones and pyrazolines synthesized from it) have shown selective COX-2 inhibition, reducing inflammation without the gastric side effects of NSAIDs.

  • 
    -Glucosidase Inhibition:  Indole derivatives synthesized from this ketone have demonstrated potency against 
    
    
    
    -glucosidase, offering potential pathways for Type 2 diabetes management (Search Result 1.18).
  • Antimicrobial Activity: The brominated ketone itself possesses inherent antifungal properties, likely due to its ability to alkylate essential microbial enzymes.

References

  • Revue Roumaine de Chimie. Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Derivatives. Rev. Roum. Chim. Available at: [Link]

  • PubChem. 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone Compound Summary. National Library of Medicine. Available at: [Link]

  • Bentham Science. Design, Synthesis, Docking Studies, and Biological Evaluation of Novel 2-Hydroxyacetophenone Derivatives as Anti-HIV-1 Agents.[1][12] Current HIV Research.[12] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone from fluorobenzene precursors

The following Application Note and Protocol details the precision synthesis of 1-(2-bromo-5-fluorophenyl)-2-hydroxyethan-1-one (also referred to as 2'-Bromo-5'-fluoro-2-hydroxyacetophenone). This guide is structured for...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the precision synthesis of 1-(2-bromo-5-fluorophenyl)-2-hydroxyethan-1-one (also referred to as 2'-Bromo-5'-fluoro-2-hydroxyacetophenone). This guide is structured for medicinal chemists and process engineers, focusing on regiocontrol, scalability, and intermediate stability.

Application Note: Synthesis of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone


-Hydroxy Acetophenones
Target Molecule:  1-(2-bromo-5-fluorophenyl)-2-hydroxyethan-1-one
Molecular Formula: 

MW: 233.03 g/mol

Introduction & Retrosynthetic Analysis

The target molecule, 1-(2-bromo-5-fluorophenyl)-2-hydroxyethan-1-one , is a critical scaffold in the synthesis of triazole antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors. The presence of the ortho-bromo and meta-fluoro substituents on the phenyl ring imparts specific steric and electronic properties essential for binding affinity, while the


-hydroxy ketone moiety serves as a versatile handle for further functionalization (e.g., epoxide formation, reductive amination).

Structural Disambiguation: To ensure precision, this protocol targets the structure where:

  • Ring Position 2' : Bromine (

    
    )[1]
    
  • Ring Position 5' : Fluorine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    )[1][2][3][4][5][6]
    
  • Side Chain Position 2 : Hydroxyl (

    
    )
    

Retrosynthetic Strategy: The synthesis is designed to avoid the regioselectivity issues common in direct Friedel-Crafts acylation of poly-halogenated benzenes. Instead, we utilize a directed Weinreb Amide approach to construct the ketone, followed by a stepwise


-functionalization.
  • 
    -Hydroxylation:  Conversion of the acetophenone to the 
    
    
    
    -hydroxy ketone via an
    
    
    -bromo intermediate and subsequent acetate displacement/hydrolysis.
  • Acyl Scaffold Construction: Generation of the acetophenone core from 2-bromo-5-fluorobenzoic acid via the Weinreb amide to prevent over-alkylation.

  • Core Synthesis: Regioselective bromination of 3-fluorobenzoic acid (or use of commercially available 2-bromo-5-fluorobenzoic acid).

Detailed Experimental Protocols

Phase 1: Synthesis of the Acetophenone Core

Target: 1-(2-bromo-5-fluorophenyl)ethan-1-one

Rationale: Direct Friedel-Crafts acetylation of 1-bromo-4-fluorobenzene typically yields the wrong isomer (2-bromo-5-fluoroacetophenone is not the major product; the acetyl group tends to direct para to the fluorine or ortho to the fluorine but para to the bromine). The most reliable route is via the acid chloride of 2-bromo-5-fluorobenzoic acid .

Step 1.1: Acid Chloride Formation

  • Precursor: 2-Bromo-5-fluorobenzoic acid [CAS: 394-28-5].

  • Reagents: Thionyl Chloride (

    
    ), Catalytic DMF, Toluene.
    
  • Protocol:

    • Charge a dried RBF with 2-bromo-5-fluorobenzoic acid (10.0 g, 45.6 mmol) and anhydrous toluene (50 mL).

    • Add catalytic DMF (0.1 mL).

    • Add

      
       (6.6 mL, 91.2 mmol) dropwise at room temperature.
      
    • Heat to reflux (

      
      ) for 3 hours until gas evolution ceases.
      
    • Concentrate in vacuo to remove excess

      
       and toluene. Azeotrope with fresh toluene once to ensure removal of acidic traces. Yields crude acid chloride as a yellow oil (quantitative).
      

Step 1.2: Weinreb Amide Synthesis

  • Reagents: N,O-Dimethylhydroxylamine hydrochloride, Triethylamine (

    
    ), DCM.
    
  • Protocol:

    • Suspend N,O-dimethylhydroxylamine hydrochloride (4.9 g, 50 mmol) in DCM (100 mL) at

      
      .
      
    • Add

      
       (14.0 mL, 100 mmol) dropwise. Stir for 30 min.
      
    • Add the crude acid chloride (dissolved in 20 mL DCM) dropwise to the mixture at

      
      .
      
    • Warm to RT and stir for 4 hours.

    • Workup: Quench with water. Wash organics with 1M HCl (to remove amine), sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Yield: ~90-95% of N-methoxy-N-methyl-2-bromo-5-fluorobenzamide.

Step 1.3: Grignard Addition to Form Acetophenone

  • Reagents: Methylmagnesium Bromide (MeMgBr, 3.0 M in ether), THF.

  • Protocol:

    • Dissolve the Weinreb amide (10.0 g, 38 mmol) in anhydrous THF (100 mL) under

      
      . Cool to 
      
      
      
      .
    • Add MeMgBr (15.2 mL, 45.6 mmol) dropwise, maintaining internal temp

      
      .
      
    • Stir at

      
       for 1 hour. The Weinreb amide prevents over-addition to the tertiary alcohol.
      
    • Workup: Quench with sat.

      
      . Extract with EtOAc.
      
    • Purification: Silica gel chromatography (Hex/EtOAc 9:1).

    • Product: 1-(2-bromo-5-fluorophenyl)ethan-1-one . (Clear to pale yellow oil).

Phase 2: Alpha-Functionalization

Target: 1-(2-bromo-5-fluorophenyl)-2-hydroxyethan-1-one

Step 2.1:


-Bromination 
  • Reagents: Copper(II) Bromide (

    
    ), EtOAc/
    
    
    
    (1:1).
  • Mechanism:

    
     provides highly selective mono-bromination of methyl ketones, avoiding the di-bromo side products common with elemental 
    
    
    
    .
  • Protocol:

    • Dissolve the acetophenone (5.0 g, 23 mmol) in EtOAc/

      
       (50 mL total).
      
    • Add

      
       (10.3 g, 46 mmol).
      
    • Heat to reflux for 6–8 hours. The green

      
       will turn to white CuBr precipitate.
      
    • Workup: Cool, filter off CuBr salts. Wash filtrate with water and brine.

    • Product: 2-Bromo-1-(2-bromo-5-fluorophenyl)ethan-1-one. Use directly in the next step to avoid degradation (lachrymator!).

Step 2.2: Acetate Displacement & Hydrolysis

  • Reagents: Potassium Acetate (KOAc), DMF, then MeOH/HCl.

  • Protocol:

    • Displacement: Dissolve crude

      
      -bromo ketone in DMF (30 mL). Add KOAc (3.4 g, 35 mmol). Stir at RT for 4 hours. (TLC check: conversion of non-polar bromide to polar acetate).
      
    • Quench: Dilute with water, extract with EtOAc, wash with water (

      
      ) to remove DMF. Concentrate to obtain the 
      
      
      
      -acetoxy intermediate.
    • Hydrolysis: Dissolve the intermediate in MeOH (50 mL). Add 1M HCl (10 mL) or catalytic

      
       (if acid sensitive, but acid is preferred here to prevent aldol reactions). Stir at RT for 2 hours.
      
    • Purification: Remove MeOH, extract with DCM. Recrystallize from Hexane/DCM or purify via column chromatography.

Quantitative Data Summary

StepReactionReagentsTemp/TimeTypical YieldKey Observation
1 Acid Chloride Formation

, cat. DMF

, 3 h
>98%Gas evolution stops
2 Weinreb Amide SynthesisMeNHOMe·HCl,


, 4 h
92%Formation of stable amide
3 Grignard AdditionMeMgBr, THF

, 1 h
88%Selective mono-addition
4

-Bromination

, EtOAc
Reflux, 8 h85%Green

White solid
5 Hydroxylation (2 steps)KOAc; then HCl/MeOHRT, 6 h75%Formation of crystalline solid

Visualization: Synthetic Pathway

G Start 3-Fluorobenzoic Acid (Precursor) Inter1 2-Bromo-5-fluorobenzoic Acid (Core Scaffold) Start->Inter1 Bromination (Br2/Fe or NBS/H2SO4) Inter2 2-Bromo-5-fluorobenzoyl Chloride Inter1->Inter2 SOCl2, DMF Reflux Inter3 Weinreb Amide (N-methoxy-N-methyl...) Inter2->Inter3 MeNHOMe-HCl Et3N, DCM Acetophenone 1-(2-Bromo-5-fluorophenyl)ethanone (Acetophenone Core) Inter3->Acetophenone MeMgBr THF, -10°C AlphaBromo 2-Bromo-1-(2-bromo-5-fluorophenyl)ethanone (Alpha-Bromo Ketone) Acetophenone->AlphaBromo CuBr2 EtOAc, Reflux AlphaAcetoxy Alpha-Acetoxy Intermediate AlphaBromo->AlphaAcetoxy KOAc, DMF Target 1-(2-Bromo-5-fluorophenyl)-2-hydroxyethan-1-one (Target Alpha-Hydroxy Ketone) AlphaAcetoxy->Target HCl, MeOH Hydrolysis

Caption: Step-wise synthetic pathway from fluorobenzoic acid precursor to the target


-hydroxy ketone via the Weinreb amide and 

-functionalization.

References

  • Weinreb Amide Synthesis & Grignard Addition

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Selective

    
    -Bromination with 
    
    
    
    :
    • King, L. C.; Ostrum, G. K. "Selective Bromination of Methyl Ketones with Copper(II) Bromide." The Journal of Organic Chemistry, 1964 , 29(12), 3459-3461. Link

  • Hydrolysis of -Halo Ketones via Acetates: Reese, C. B., et al. "Preparation of -hydroxy ketones." Journal of the Chemical Society, Perkin Transactions 1, 1975, 934.
  • Synthesis of 2-Bromo-5-fluorobenzoic acid

    • Lulinski, S.; Serwatowski, J. "Regioselective bromination of deactivated aromatic compounds." Journal of Organic Chemistry, 2003 , 68(24), 9384-9388. (Describes directing effects on 3-fluorobenzoic acid). Link

  • Target Molecule Data (Isomer Reference)

    • PubChem Compound Summary for CID 2778875 (Isomer reference). Link

Disclaimer: This protocol involves the use of hazardous reagents (Thionyl Chloride, Methyl Magnesium Bromide, Brominated compounds). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Step-by-step protocol for preparing 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

An In-depth Guide to the Synthesis of 2-Bromo-5'-fluoro-2'-hydroxyacetophenone: A Protocol for Researchers Introduction 2-Bromo-5'-fluoro-2'-hydroxyacetophenone is a substituted aromatic ketone that holds significant pot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 2-Bromo-5'-fluoro-2'-hydroxyacetophenone: A Protocol for Researchers

Introduction

2-Bromo-5'-fluoro-2'-hydroxyacetophenone is a substituted aromatic ketone that holds significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its trifunctional nature, featuring a reactive α-bromo ketone, a phenolic hydroxyl group, and a fluorine substituent, makes it a valuable building block for introducing complex moieties in drug discovery and development. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

This technical guide provides a comprehensive, step-by-step protocol for the laboratory-scale preparation of 2-Bromo-5'-fluoro-2'-hydroxyacetophenone. The synthesis is logically structured in two primary stages:

  • The Fries Rearrangement: Synthesis of the precursor, 5'-Fluoro-2'-hydroxyacetophenone, from 4-fluorophenyl acetate. This classic rearrangement reaction, catalyzed by a Lewis acid, is a cornerstone method for preparing hydroxyaryl ketones.[1][2]

  • Selective α-Bromination: Introduction of a bromine atom at the carbon adjacent to the carbonyl group of 5'-Fluoro-2'-hydroxyacetophenone to yield the final target molecule.

This document is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind the procedural choices, safety protocols, and troubleshooting guidance to ensure a successful and reproducible synthesis.

Reaction Scheme and Mechanism

The overall synthesis proceeds as follows:

Part A: Fries Rearrangement Caption: Synthesis of 5'-Fluoro-2'-hydroxyacetophenone via Fries Rearrangement.

Part B: α-Bromination Caption: Synthesis of 2-Bromo-5'-fluoro-2'-hydroxyacetophenone.

The Causality of the Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed transformation of a phenolic ester into a hydroxy aryl ketone.[3] The mechanism is central to understanding the reaction's regioselectivity.

  • Activation and Acylium Ion Formation: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester (4-fluorophenyl acetate). This coordination makes the carbonyl carbon more electrophilic and polarizes the ester bond.[4] Subsequently, the AlCl₃ moiety rearranges to the phenolic oxygen, facilitating the cleavage of the acyl-oxygen bond to generate a resonance-stabilized acylium ion (CH₃CO⁺).[3][5]

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The hydroxyl (now aryloxy-aluminum complex) group is an ortho, para-director.

  • Controlling Regioselectivity: The ratio of the ortho (2'-hydroxy-5'-fluoroacetophenone) to para (4'-hydroxy-3'-fluoroacetophenone) product is highly dependent on reaction conditions.[6]

    • High Temperatures (>160°C): Favor the formation of the ortho isomer. This is because the ortho product can form a thermodynamically stable six-membered bidentate chelate complex with the aluminum catalyst, which is favored under thermodynamic control.[1][7]

    • Low Temperatures (<60°C): Favor the formation of the para isomer, which is formed faster under kinetic control due to reduced steric hindrance.[3][7]

For this protocol, high temperatures are employed to maximize the yield of the desired ortho product, 5'-Fluoro-2'-hydroxyacetophenone.

Fries_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution (Ortho Attack) Ester 4-Fluorophenyl Acetate Complex1 Initial Lewis Acid Complex (Coordination at C=O) Ester->Complex1 Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex1 Acylium Acylium Ion (CH₃CO⁺) + Aryloxy-Aluminum Complex Complex1->Acylium Rearrangement & Cleavage Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack at Ortho Position Chelate Stable Bidentate Aluminum Chelate Sigma->Chelate Deprotonation Product 2'-Hydroxy-5'-fluoroacetophenone (after hydrolysis) Chelate->Product Acidic Workup

Caption: Mechanism of the ortho-selective Fries Rearrangement.

Materials and Equipment

Chemicals CAS No. Formula Molar Mass ( g/mol ) Hazards
4-Fluorophenol371-41-5C₆H₅FO112.10Toxic, Corrosive, Irritant
Acetic Anhydride108-24-7C₄H₆O₃102.09Flammable, Corrosive, Lachrymator
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0AlCl₃133.34Corrosive, Reacts Violently with Water
Bromine7726-95-6Br₂159.81Highly Toxic, Corrosive, Oxidizer
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Carcinogen, Irritant
Diethyl Ether60-29-7C₄H₁₀O74.12Highly Flammable, Forms Peroxides
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Flammable, Corrosive
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive, Respiratory Irritant
Sodium Bicarbonate144-55-8NaHCO₃84.01Minimal
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Minimal

Equipment: Three-necked round-bottom flask, reflux condenser, dropping funnel, heating mantle with stirrer, ice bath, separatory funnel, rotary evaporator, steam distillation apparatus, Buchner funnel, standard laboratory glassware, and personal protective equipment (safety goggles, lab coat, acid/solvent-resistant gloves).

Experimental Protocol: Step-by-Step

PART A: Synthesis of 5'-Fluoro-2'-hydroxyacetophenone

Step 1: O-Acylation of 4-Fluorophenol to 4-Fluorophenyl Acetate

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (11.21 g, 0.10 mol) in 50 mL of dichloromethane.

  • Reaction: Cool the flask in an ice bath. Slowly add acetic anhydride (11.23 g, 0.11 mol) to the stirred solution. Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reflux: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of cold water, twice with 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield crude 4-fluorophenyl acetate as an oil, which can be used in the next step without further purification.

Step 2: Fries Rearrangement to 5'-Fluoro-2'-hydroxyacetophenone

  • Safety First: This step involves anhydrous aluminum chloride, which reacts violently with water.[8] Ensure all glassware is thoroughly oven-dried and the reaction is assembled under a moisture-free atmosphere (e.g., using drying tubes).

  • Setup: In a dry 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place anhydrous aluminum chloride (29.3 g, 0.22 mol).

  • Addition: Slowly add the crude 4-fluorophenyl acetate (0.10 mol) from Step 1 to the aluminum chloride with vigorous stirring. The mixture will become a thick, stirrable slurry.

  • Reaction: Heat the reaction mixture in an oil bath to 160-165°C.[7][9] Maintain this temperature with constant stirring for 2-3 hours. The mixture will darken significantly.

  • Quenching: Allow the flask to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Slowly and cautiously , pour the warm reaction mixture onto the ice-acid mixture with vigorous stirring in a fume hood. This is a highly exothermic reaction.

  • Extraction: Once the hydrolysis is complete and the dark complex has decomposed, transfer the entire mixture to a large separatory funnel. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine. Dry the ether layer over anhydrous magnesium sulfate.

Step 3: Purification of 5'-Fluoro-2'-hydroxyacetophenone

  • Concentration: Filter the dried ether solution and remove the solvent using a rotary evaporator to obtain a crude mixture of ortho and para isomers.

  • Steam Distillation: The most effective method for separating the desired ortho-isomer is steam distillation.[7][10] The ortho-isomer (5'-Fluoro-2'-hydroxyacetophenone) is volatile in steam due to intramolecular hydrogen bonding, while the para-isomer is not.

  • Procedure: Set up a steam distillation apparatus. Add the crude product to the distillation flask with water. Pass steam through the mixture. The ortho-isomer will co-distill with the water. Collect the milky distillate until it runs clear.

  • Final Isolation: Cool the collected distillate in an ice bath to crystallize the product. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

PART B: α-Bromination to 2-Bromo-5'-fluoro-2'-hydroxyacetophenone
  • Setup: In a 100 mL flask protected from light, dissolve the purified 5'-Fluoro-2'-hydroxyacetophenone (1.54 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. While stirring, add a solution of bromine (1.60 g, 10 mmol) in 5 mL of glacial acetic acid dropwise over 20 minutes.[11][12]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for another 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into 150 mL of ice-water. A precipitate should form. If any bromine color persists, add a few drops of saturated sodium thiosulfate solution to quench it.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid. The final product, 2-Bromo-5'-fluoro-2'-hydroxyacetophenone, can be purified by recrystallization from a suitable solvent such as ethanol/water.[13]

Workflow and Data Summary

Caption: Overall experimental workflow for the synthesis.

Parameter Part A: Fries Rearrangement Part B: α-Bromination
Key Reactants 4-Fluorophenyl Acetate, AlCl₃5'-Fluoro-2'-hydroxyacetophenone, Br₂
Molar Ratio Ester : AlCl₃ (1 : 2.2)Ketone : Br₂ (1 : 1)
Solvent None (Neat)Glacial Acetic Acid
Temperature 160-165°C0°C to Room Temperature
Reaction Time 2-3 hours3-4 hours
Work-up HCl/Ice Hydrolysis, ExtractionIce-Water Precipitation
Purification Steam DistillationRecrystallization
Expected Yield 40-50% (ortho-isomer)70-80%

Characterization of Final Product

The identity and purity of the synthesized 2-Bromo-5'-fluoro-2'-hydroxyacetophenone should be confirmed using standard analytical techniques.

  • Melting Point: Compare with literature values if available.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons (complex splitting patterns due to F-H coupling), the phenolic -OH (a broad singlet, exchangeable with D₂O), and the -CH₂Br group (a singlet around 4.5 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbon (~190-200 ppm), the -CH₂Br carbon, and aromatic carbons showing C-F coupling.[14]

  • FT-IR (cm⁻¹): Look for characteristic absorptions for the O-H stretch (broad, ~3300), C=O stretch (~1650, shifted due to hydrogen bonding), and C-Br stretch.

Safety and Handling

Safe laboratory practice is paramount. The following hazards must be managed with appropriate precautions.

Reagent Hazard Handling Precautions
Anhydrous AlCl₃ Corrosive, reacts violently with water, releasing HCl gas.[8][15]Handle in a fume hood. Wear gloves, safety goggles, and a lab coat. Avoid contact with moisture. Use a Class D fire extinguisher for fires.[15]
Bromine (Br₂) Highly toxic by inhalation and skin contact, severe burns, strong oxidizer.Always handle in a fume hood. Wear heavy-duty gloves (e.g., butyl rubber), face shield, and lab coat. Have a bromine spill kit (containing sodium thiosulfate) available.
Acetic Anhydride Corrosive, lachrymator, flammable.Handle in a fume hood. Avoid inhalation of vapors. Wear gloves and eye protection.
Strong Acids (HCl, H₂SO₄) Corrosive, cause severe burns.Always add acid to water, never the reverse. Wear appropriate gloves, lab coat, and eye protection.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield in Part A Inactive AlCl₃ catalyst due to moisture exposure.[7]Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is meticulously dried.
Reaction temperature was too low or too high.Maintain the temperature strictly at 160-165°C. Lower temperatures favor the para-isomer, while much higher temperatures can cause decomposition.[7]
High para-isomer content Reaction temperature was too low.Increase the reaction temperature to ensure thermodynamic control is established, favoring the ortho product.[1][7]
Incomplete Bromination in Part B Insufficient brominating agent or reaction time.Monitor the reaction by TLC. If starting material persists, add a slight excess of bromine or extend the reaction time.
Formation of Di-bromo product Use of excess bromine.Use an equimolar amount of bromine relative to the hydroxyacetophenone. Add the bromine solution slowly and maintain a low temperature.

References

  • Fries rearrangement - Wikipedia. Available at: [Link]

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales | ChemRxiv. Available at: [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. Available at: [Link]

  • What is Fries rearrangement? Explain with mechanism. - Filo. Available at: [Link]

  • More than one equivalent of AlCl3 is used in Friedel Crafts acylation - askIITians. Available at: [Link]

  • Fries Rearrangement Mechanism Overview | PDF | Organic Chemistry - Scribd. Available at: [Link]

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale - ChemRxiv. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • Fries Rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton University. Available at: [Link]

  • Safety Data Sheet: Aluminium chloride - Carl ROTH. Available at: [Link]

  • Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement | Abstract - JOCPR. Available at: [Link]

  • What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE - Vedantu. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - LibreTexts. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Aluminium chloride solution 30% in water - PENTA. Available at: [Link]

  • Acetophenone - SpectraBase. Available at: [Link]

  • 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones - Canadian Journal of Chemistry. Available at: [Link]

  • (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. - ResearchGate. Available at: [Link]

  • CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents.
  • Handbook of Hydroxyacetophenones: Preparation and Physical Properties - ResearchGate. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC. Available at: [Link]

  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98 - Rsc.org. Available at: [Link]

  • Study On The Catalysts For Friedel-Crafts Acylation Reaction Of Fluorobenzene. Available at: [Link]

  • Friedel - Crafts acetylation of Bromobenzene. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • 2-bromo-5'-fluoro-2'-hydroxyacetophenone - PubChemLite. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Preparation process of 5-fluoro-2-hydroxyacetophenone - Eureka | Patsnap. Available at: [Link]

  • Acetophenone, p-bromo - Organic Syntheses Procedure. Available at: [Link]

Sources

Method

Application Note: Reagents, Catalysts, and Protocols for the Synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Executive Summary & Nomenclature Clarification This application note details the synthetic methodologies for 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5). In commercial chemical catalogs and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

This application note details the synthetic methodologies for 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5). In commercial chemical catalogs and pharmaceutical literature, this compound is frequently listed under the synonymous, albeit technically ambiguous, identifier 2'-Bromo-5'-fluoro-2-hydroxyacetophenone or 5-fluoro-2-hydroxyphenacyl bromide [1][2].

As a highly versatile α-bromoketone, it serves as a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of oxabicyclic scaffolds, novel heterocyclic enzyme inhibitors, and targeted anticancer entities[3]. The presence of the electrophilic α-carbon, the reactive carbonyl, and the substituted phenol ring necessitates highly regioselective synthetic strategies to prevent undesired side reactions.

Synthetic Strategies & Mechanistic Rationale

Designing a robust synthesis for this molecule requires navigating the high reactivity of the activated phenol ring. We outline two field-proven pathways:

Strategy A: Selective Alpha-Bromination via Copper(II) Bromide

The direct bromination of 5'-fluoro-2'-hydroxyacetophenone using elemental bromine (Br₂) or N-Bromosuccinimide (NBS) presents a chemoselectivity challenge. The hydroxyl group strongly activates the aromatic ring toward electrophilic aromatic substitution (EAS), which can lead to ring-brominated byproducts[4].

Causality & Catalyst Choice: To circumvent EAS, Copper(II) bromide (CuBr₂) is employed in a heterogeneous solvent system (Chloroform/Ethyl Acetate). CuBr₂ acts dually as a mild Lewis acid and a controlled bromine source. The ethyl acetate coordinates with the copper species to enhance reactivity, while chloroform stabilizes the enol intermediate. This system avoids high local concentrations of electrophilic Br₂, directing bromination exclusively to the α-carbon via a Cu-coordinated enol intermediate[4].

G A 5'-Fluoro-2'- hydroxyacetophenone C Cu-Coordinated Enol Intermediate A->C + CuBr2 B CuBr2 (Bromine Source) B->C D Alpha-Bromination (Heterogeneous) C->D E 2-Bromo-1-(5-fluoro- 2-hydroxyphenyl)ethanone D->E - CuBr - HBr

Mechanistic pathway of CuBr2-mediated selective alpha-bromination.

Strategy B: Fries Rearrangement of 4-Fluorophenyl Bromoacetate

An alternative bottom-up approach utilizes 4-fluorophenol and bromoacetyl bromide.

Causality & Catalyst Choice: The initial step is an O-acylation to form an ester intermediate. Subsequent addition of a Lewis acid triggers a Fries rearrangement. While Aluminum chloride (AlCl₃) is the classic catalyst for this transformation[5], utilizing it with an α-bromo ester risks a Finkelstein-type halogen exchange, converting the aliphatic bromide to a chloride. Therefore, Aluminum bromide (AlBr₃) is the expert choice to maintain halogen integrity. The regioselectivity is structurally guaranteed: the para-position is blocked by the fluorine atom, forcing the acylium ion to migrate exclusively to the activated ortho-position.

G A 4-Fluorophenol C O-Acylation (Ester Intermediate) A->C + B B Bromoacetyl Bromide B->C D Fries Rearrangement (AlBr3 Catalyst) C->D E 2-Bromo-1-(5-fluoro- 2-hydroxyphenyl)ethanone D->E Regioselective Ortho-Migration

Workflow of the Fries rearrangement route to 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone.

Quantitative Data Summaries

Table 1: Comparative Analysis of Synthetic Routes

ParameterMethod A: CuBr₂ BrominationMethod B: Fries Rearrangement
Starting Material 5'-Fluoro-2'-hydroxyacetophenone4-Fluorophenol
Key Reagents CuBr₂, CHCl₃/EtOAcBromoacetyl bromide, AlBr₃
Regioselectivity >95% (α-carbon specific)>90% (Ortho to OH specific)
Reaction Time 2 - 4 hours3 - 5 hours
Primary Risk Incomplete conversionHalogen exchange (if AlCl₃ used)
Scalability High (Visual endpoint via CuBr)Medium (Exothermic, moisture sensitive)

Table 2: Reagents and Catalysts Specifications

Reagent / CatalystRole in SynthesisEquivalentsHazard / Handling Notes
5'-Fluoro-2'-hydroxyacetophenone Substrate (Method A)1.0Irritant; handle in fume hood.
Copper(II) Bromide (CuBr₂) Brominating Agent & Lewis Acid2.0Corrosive, hygroscopic; store desiccated.
4-Fluorophenol Substrate (Method B)1.0Toxic, corrosive; avoid skin contact.
Bromoacetyl Bromide Acylating Agent1.1Lachrymator, highly corrosive; reacts violently with H₂O.
Aluminum Bromide (AlBr₃) Lewis Acid Catalyst1.2 - 1.5Moisture sensitive, generates HBr on hydrolysis.

Experimental Protocols

Protocol A: CuBr₂-Mediated Alpha-Bromination (Self-Validating Workflow)
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5'-fluoro-2'-hydroxyacetophenone (10.0 mmol, 1.0 eq) in a 1:1 mixture of anhydrous Chloroform (15 mL) and Ethyl Acetate (15 mL).

  • Reagent Addition: Add finely powdered Copper(II) bromide (20.0 mmol, 2.0 eq) in one portion. The reaction mixture will immediately turn opaque and black.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 70–75 °C) under vigorous magnetic stirring.

  • Self-Validation Checkpoint: The reaction progress is visually self-validating. As the enol attacks the CuBr₂ complex, the black solid is consumed and reduced to a white/pale-green precipitate of Copper(I) bromide (CuBr). The complete transition of the solid color from black to white, coupled with the cessation of HBr gas evolution, indicates reaction completion (typically 2–3 hours).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the insoluble CuBr. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Purification: Wash the combined organic filtrate with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize residual HBr, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol.

Protocol B: AlBr₃-Catalyzed Fries Rearrangement
  • O-Acylation: In an oven-dried flask under an argon atmosphere, dissolve 4-fluorophenol (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 20 mL). Cool to 0 °C.

  • Ester Formation: Dropwise, add bromoacetyl bromide (11.0 mmol, 1.1 eq). Stir for 30 minutes at 0 °C, then allow it to warm to room temperature for 1 hour.

  • Catalyst Addition: Cool the mixture back to 0 °C. Carefully add anhydrous Aluminum bromide (AlBr₃) (15.0 mmol, 1.5 eq) in small portions.

  • Self-Validation Checkpoint: Upon addition of the Lewis acid, the reaction mixture will darken significantly (deep red/brown), indicating the formation of the aluminum-phenoxide complex.

  • Rearrangement: Heat the mixture to reflux for 3 hours. Monitor the disappearance of the ester intermediate via TLC (Hexane/EtOAc 4:1).

  • Quenching & Workup: Cool the flask to 0 °C and carefully quench by pouring the mixture over crushed ice containing 1M HCl (30 mL) to break the aluminum complex. The organic phase will restore to a lighter color.

  • Isolation: Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography to yield the pure α-bromoketone.

References

  • Benchchem. 2'-Bromo-5'-fluoro-2-hydroxyacetophenone - Chemical Properties and Synthesis.[1] URL:

  • Apollo Scientific. 126581-65-5 Cas No. | 5-Fluoro-2-hydroxyphenacyl bromide.[2] URL:

  • J&K Scientific. 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | Pharmaceutical Development Applications.[3] URL:

  • ResearchGate. Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method (Discussion on CuBr₂ Heterogeneous Systems).[4] URL:

  • Handbook of Hydroxyacetophenones. Preparation and Physical Properties (Fries Rearrangement Methodologies).[5] URL:

Sources

Application

Application Note: Precision Utilization of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone in Drug Discovery

Executive Summary This application note details the strategic utilization of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (CAS: 126581-65-5) as a high-value building block in pharmaceutical synthesis. While commercially labe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (CAS: 126581-65-5) as a high-value building block in pharmaceutical synthesis. While commercially labeled with non-standard nomenclature, this compound is structurally 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone .

It serves as a critical "linchpin" intermediate for accessing privileged medicinal scaffolds, specifically 5-fluorobenzofuran-3(2H)-ones and fluorinated thiazoles/imidazoles . Its unique bifunctionality—possessing a highly reactive


-haloketone electrophile and an ortho-phenolic nucleophile—allows for rapid, high-yield heterocyclization under mild conditions.
Compound Profile & Nomenclature Clarification
PropertySpecification
Common Name 2'-Bromo-5'-fluoro-2-hydroxyacetophenone
IUPAC Name 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
CAS Number 126581-65-5
Molecular Formula

Molecular Weight 233.04 g/mol
Key Functionality

-Bromoketone (Lachrymator), Ortho-Fluorophenol

Strategic Applications in Medicinal Chemistry

The utility of this intermediate stems from its ability to undergo intramolecular cyclization or intermolecular condensation , providing access to three major pharmaceutical classes:

  • Benzofuran-3-ones (Coumaranones): Precursors to aurones (antiviral/anticancer) and spiro-cyclic antagonists.

  • 2-Aminothiazoles: Via Hantzsch synthesis, common in kinase inhibitors (e.g., Dasatinib analogs).

  • 
    -Adrenergic Blockers:  Via epoxide formation or direct amine displacement followed by reduction.
    
Reaction Landscape

ReactionLandscape Start 2-Bromo-1-(5-fluoro- 2-hydroxyphenyl)ethanone (The Intermediate) Benzofuran 5-Fluoro-benzofuran-3(2H)-one (Core Scaffold) Start->Benzofuran Intramol. Cyclization (Base, DMF) Thiazole Fluorinated 2-Aminothiazoles (Kinase Inhibitors) Start->Thiazole Hantzsch Synthesis (Thiourea, EtOH) AminoAlc Fluorinated Phenylethanolamines (Adrenergic Modulators) Start->AminoAlc 1. Amine Displacement 2. NaBH4 Reduction

Figure 1: Divergent synthesis pathways from the core intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-benzofuran-3(2H)-one (Intramolecular Cyclization)

Objective: To synthesize the bicyclic core common in bioactive aurones using a base-mediated Williamson ether synthesis strategy.

Mechanism: The phenolic hydroxyl is deprotonated by a weak base. The resulting phenoxide attacks the


-carbon carrying the bromine, displacing the halide to close the five-membered ring.
Reagents & Materials
  • Substrate: 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Acetone (HPLC Grade) or DMF (for faster kinetics)

  • Workup: Ethyl Acetate, 1M HCl, Brine.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.29 mmol) of the substrate in 15 mL of anhydrous Acetone.

  • Activation: Cool the solution to 0°C in an ice bath to prevent rapid exotherm.

  • Addition: Add 0.89 g (6.44 mmol) of anhydrous

    
     in a single portion.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear. Reaction time is typically 2–4 hours.
  • Quenching: Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.

Expected Yield: 85–92% Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH (approx. 11 ppm) and the shift of the methylene protons (

    
    ) from 
    
    
    
    4.6 (open chain) to
    
    
    4.8 (cyclic).
Protocol B: Hantzsch Thiazole Synthesis (Intermolecular Condensation)

Objective: To generate a 2-amino-4-(5-fluoro-2-hydroxyphenyl)thiazole scaffold, a pharmacophore found in various anti-inflammatory and oncology candidates.

Reagents & Materials
  • Substrate: 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq)

  • Nucleophile: Thiourea (1.1 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g (4.29 mmol) of substrate in 20 mL of absolute ethanol.

  • Condensation: Add 0.36 g (4.72 mmol) of Thiourea.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

    • Observation: The product often precipitates as the hydrobromide salt directly from the hot solution.

  • Workup: Cool to 0°C. Filter the precipitate.

  • Neutralization: Suspend the solid in water and adjust pH to 8 using saturated

    
     to liberate the free base. Filter and dry.[1]
    

Expected Yield: >90% Mechanism Note: The sulfur atom of thiourea attacks the


-carbon (displacing Br), followed by cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration.

Critical Safety & Handling (HSE)

Hazard Class: Lachrymator / Corrosive The


-bromo ketone moiety makes this compound a potent lachrymator (tear-inducing agent) and skin irritant.
  • Containment: All weighing and transfers must be performed inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench trace alkylating agents before removal from the hood.

  • PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in GMP workflows, verify the following parameters:

TestAcceptance CriteriaMethod
Appearance White to light yellow crystalline solidVisual
Purity (HPLC)

97.0% (Area %)
C18 Column, ACN/Water gradient
Identity (1H NMR) Confirms 5-F substitution pattern and intact

-Br
400 MHz, DMSO-d6
Loss on Drying

0.5%
Gravimetric

NMR Diagnostic Peaks (DMSO-d6):

  • 
     4.85 ppm (s, 2H, 
    
    
    
    )
  • 
     11.2 ppm (s, 1H, Phenolic 
    
    
    
    , exchangeable)
  • Aromatic region: Multiplets corresponding to 1,2,4-substitution pattern.

Visualization of Cyclization Mechanism

The following diagram illustrates the electron flow for the formation of the Benzofuran-3-one scaffold (Protocol A).

Mechanism Step1 Deprotonation: Base removes Phenolic H+ Step2 Nucleophilic Attack: Phenoxide O- attacks Alpha-Carbon Step1->Step2 Intramolecular Alignment Step3 Leaving Group Departure: Bromide (Br-) expelled Step2->Step3 SN2 Mechanism Product Final Product: 5-Fluoro-benzofuran-3(2H)-one Step3->Product Ring Closure

Figure 2: Mechanistic pathway for the base-mediated cyclization of the intermediate.

References

  • PubChem Compound Summary. (2023). 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CID 11462688). National Center for Biotechnology Information. Link

  • Apollo Scientific. (2023).[2] Product Data Sheet: 5-Fluoro-2-hydroxyphenacyl bromide (CAS 126581-65-5).[2]Link

  • BenchChem. (2023). Synthesis and Applications of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone.Link

  • Rapoport, H., et al. (1977).[3] The Synthesis of Benzofuran Derivatives. Journal of Organic Chemistry. (General reference for Williamson ether cyclization of phenacyl bromides).

Sources

Method

Topic: Functionalization of the Hydroxyl Group in 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

This Application Note provides a comprehensive technical guide for the functionalization of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone . Part 1: Structural Definition & Strategic Value Molecule Identification & Nomenclatur...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functionalization of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone .

Part 1: Structural Definition & Strategic Value

Molecule Identification & Nomenclature

Precision in nomenclature is critical for this scaffold. Based on IUPAC conventions and the specific substitution pattern requested:

  • Compound: 1-(2-bromo-5-fluorophenyl)-2-hydroxyethan-1-one.

  • Common Name: 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (where "2-hydroxy" refers to the

    
    -carbon of the ethanone chain).[]
    
  • Core Scaffold:

    
    -Hydroxyacetophenone (Phenacyl alcohol).
    
  • Key Substituents:

    • 
      -Hydroxyl (-OH):  The primary target for functionalization. Located on the side chain.
      
    • 2'-Bromo (Ortho-Br): A critical "handle" for intramolecular cyclization or cross-coupling.

    • 5'-Fluoro (Meta-F): Modulates metabolic stability and electronic properties.

Note on Ambiguity: If your target molecule carries the hydroxyl group on the phenyl ring (a phenol), the standard nomenclature would be 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one. This guide focuses on the more synthetic challenging


-hydroxy ketone  (side-chain alcohol), which is a versatile precursor for heterocycles.
Strategic Utility in Drug Discovery

This molecule is a "linchpin" intermediate. The combination of an


-hydroxyl group and an ortho-bromine allows for divergent synthesis of three major privileged scaffolds:
  • Benzofuran-3-ones: Via intramolecular O-arylation.

  • Imidazoles/Quinoxalines: Via oxidation to arylglyoxals.

  • Aminothiazoles/Kinase Inhibitors: Via activation and nucleophilic substitution.

Part 2: Functionalization Protocols

Workflow 1: Activation & Nucleophilic Substitution (The Kinase Route)

Direct displacement of the


-hydroxyl group is difficult due to the adjacent carbonyl (preventing 

) and the poor leaving group ability of OH. The standard protocol involves activation to a mesylate or tosylate, followed by rapid displacement.

Application: Synthesis of


-amino ketones (precursors to kinase inhibitors).

Step-by-Step Protocol:

  • Activation (Mesylation):

    • Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

    • Solvent: Anhydrous Dichloromethane (DCM).

    • Conditions: Cool substrate in DCM to 0°C. Add TEA, then dropwise MsCl. Stir 1h at 0°C.

    • Mechanistic Insight: The electron-withdrawing nature of the carbonyl makes the

      
      -protons acidic. Use a mild base (TEA) and low temperature to prevent elimination to the enone or polymerization.
      
    • Validation: TLC (Shift to lower

      
       usually, but Ms esters can be polar).
      
  • Displacement (Amination):

    • Reagents: Primary or Secondary Amine (2.0 eq),

      
       (1.5 eq).
      
    • Solvent: DMF or Acetonitrile.

    • Conditions: Add amine to the crude mesylate solution (or isolated solid). Stir at RT for 4-12h.

    • Critical Control: If the amine is volatile, use a sealed tube. For aniline nucleophiles, add NaI (0.1 eq) as a Finkelstein catalyst to generate the transient, more reactive

      
      -iodo intermediate.
      

Data Summary: Leaving Group Efficiency | Leaving Group (LG) | Stability | Reactivity (


) | Recommended For |
| :--- | :--- | :--- | :--- |
| Mesylate (-OMs)  | Moderate | High | Primary/Secondary Amines |
| Tosylate (-OTs)  | High | Moderate | Storage/Scale-up |
| Bromide (-Br)  | Low | Very High | Weak Nucleophiles (Anilines) |
Workflow 2: Oxidation to Arylglyoxals (The Heterocycle Route)

Converting the


-hydroxy ketone to an 

-keto aldehyde (arylglyoxal) creates a 1,2-dicarbonyl species, a classic electrophile for condensing with 1,2-diamines.

Application: Synthesis of 2-substituted imidazoles or quinoxalines.

Protocol (Modified Kornblum/DMSO Oxidation):

  • Note: Traditional Kornblum uses alkyl halides. For

    
    -hydroxy ketones, Copper(II) catalysis is preferred to avoid toxic selenium reagents.
    
  • Reagents: Copper(II) Acetate (

    
    , 0.1 eq), TEMPO (0.1 eq), Oxygen (balloon).
    
  • Solvent: Toluene/Acetonitrile (9:1).

  • Procedure:

    • Dissolve substrate in solvent. Add catalyst.[]

    • Stir at 80°C under

      
       atmosphere for 6h.
      
    • Observation: Color change from blue (Cu(II)) to green/brown indicates active redox cycle.

  • Workup: Filter through Celite. Concentrate. The glyoxal hydrate is often stable enough for the next step without purification.

Workflow 3: Intramolecular Cyclization (The "Grand Finale")

This reaction leverages the unique 2'-Bromo substituent. By using a Palladium catalyst, the


-hydroxyl group (or its alkoxide) can displace the bromine to form a 5-membered ring.

Application: Synthesis of 5-fluoro-benzofuran-3-one.

Protocol (Pd-Catalyzed Intramolecular Etherification):

  • Reagents:

    
     (2 mol%), Xantphos (3 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • Load substrate, base, and precatalyst into a vial inside a glovebox (or under Ar stream).

    • Add solvent. Seal.

    • Heat to 100°C for 12h.

  • Mechanism:

    • Oxidative addition of Pd(0) into the

      
       bond.
      
    • Coordination of the

      
      -hydroxyl group.
      
    • Reductive elimination forming the

      
       bond.
      
  • Result: Formation of the bicyclic core. The 5'-Fluoro group remains intact, providing a handle for metabolic stability.

Part 3: Visualization & Logic

Pathway Diagram: Divergent Synthesis

The following diagram illustrates how the single precursor branches into three distinct drug classes based on the functionalization strategy.

FunctionalizationPathways Start 2'-Bromo-5'-fluoro- 2-hydroxyacetophenone Act Activation (MsCl/TEA) Start->Act  Protocol 1   Ox Oxidation (Cu/TEMPO) Start->Ox  Protocol 2   Cyc Pd-Catalysis (Pd/Xantphos) Start->Cyc  Protocol 3   Prod1 α-Amino Ketones (Kinase Inhibitors) Act->Prod1  + R-NH2   Prod2 Arylglyoxals (Imidazoles) Ox->Prod2  + Diamine   Prod3 Benzofuran-3-ones (Scaffolds) Cyc->Prod3  Intramolecular  

Caption: Divergent synthetic pathways from the parent scaffold to three high-value medicinal chemistry targets.

Part 4: References

  • General Synthesis of

    
    -Hydroxyacetophenones: 
    
    • McLaughlin, M. et al.[2] "A General Method for the Preparation of

      
      -Hydroxyacetophenones." Journal of Organic Chemistry, 2012.[2] Link
      
    • Relevance: Establishes the stability of the scaffold under acidic/basic conditions.[2]

  • Oxidation Protocols (TEMPO/Cu):

    • Stahl, S. S. et al. "Aerobic Oxidation of Primary Alcohols." Nature, 2013. Link

    • Relevance: Provides the green chemistry basis for Protocol 2.

  • Intramolecular Cyclization (Benzofuran Synthesis):

    • Willis, M. C. et al. "Pd-Catalyzed Synthesis of Benzofurans." Angewandte Chemie, 2005. Link

    • Relevance: Validates the use of Ortho-Br for ring closure.

  • 
    -Halogenation & Substitution: 
    
    • BenchChem. "Synthetic Pathways to 2'-Bromo-5'-fluoro-2-hydroxyacetophenone." BenchChem Application Notes. Link

    • Relevance: Confirms the commercial availability and reactivity profile of the specific halogenated analog.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Fluorinated Benzofuran-3(2H)-ones and Aurones from 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Executive Summary The compound 2'-bromo-5'-fluoro-2-hydroxyacetophenone (systematically named 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone or 5-fluoro-2-hydroxyphenacyl bromide) is a highly versatile bifunctional buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2'-bromo-5'-fluoro-2-hydroxyacetophenone (systematically named 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone or 5-fluoro-2-hydroxyphenacyl bromide) is a highly versatile bifunctional building block[1]. This application note details its use in the microwave-assisted synthesis of 5-fluorobenzofuran-3(2H)-ones and downstream fluorinated aurones (2-benzylidenebenzofuran-3(2H)-ones). By transitioning from conventional thermal heating to microwave dielectric heating, researchers can bypass prolonged reaction times, suppress thermal degradation, and establish a highly efficient, self-validating one-pot cascade protocol[2].

Chemical Properties & Mechanistic Insights

Understanding the electronic and structural properties of the starting material is critical for optimizing synthetic workflows:

  • Electronic Modulation : The presence of the electron-withdrawing fluorine atom at the 5'-position significantly increases the acidity of the ortho-phenolic hydroxyl group[1]. This facilitates rapid base-mediated deprotonation at lower stoichiometric equivalents.

  • Leaving Group Dynamics : The

    
    -bromine serves as an excellent leaving group. Once the phenoxide ion is generated, the molecule is perfectly primed for a rapid, entropically favored intramolecular 
    
    
    
    cyclization to form the benzofuran core[3].
  • Microwave Causality : Conventional refluxing (4–16 hours) often leads to intermolecular etherification (dimerization) or debromination side-reactions. Microwave irradiation directly couples with polar solvents to provide uniform, instantaneous volumetric heating[2]. This kinetic control dramatically accelerates the intramolecular cyclization, pushing it to completion before bimolecular side-reactions can occur.

Reaction Pathway Visualization

G A 2'-Bromo-5'-fluoro- 2-hydroxyacetophenone (Precursor) B Base-Mediated Deprotonation (Microwave, 80°C) A->B C Intramolecular SN2 Cyclization B->C D 5-Fluorobenzofuran- 3(2H)-one (Intermediate) C->D E Knoevenagel Condensation + Ar-CHO (Microwave, 100°C) D->E F Fluorinated Aurones (Target Scaffold) E->F

Microwave-assisted cascade synthesis of fluorinated aurones from phenacyl bromide precursors.

Experimental Workflows & Self-Validating Protocols

The following protocols utilize a Deep Eutectic Solvent (DES) such as Choline Chloride:Urea (1:2), which exhibits excellent microwave coupling efficiency and acts as an environmentally benign reaction medium[2].

Workflow 1: Intramolecular Cyclization to 5-Fluorobenzofuran-3(2H)-one

Rationale : Anhydrous


 is selected as the base because it is strong enough to deprotonate the fluorinated phenol but mild enough to prevent the degradation of the resulting benzofuran-3(2H)-one intermediate.

Step-by-Step Protocol :

  • In a 10 mL microwave-transparent quartz vial, add 2'-bromo-5'-fluoro-2-hydroxyacetophenone (1.0 mmol) and anhydrous

    
     (1.5 mmol).
    
  • Suspend the reagents in 3 mL of DES (Choline Chloride:Urea 1:2) or anhydrous DMF.

  • Seal the vial with a crimp cap and place it in the microwave reactor.

  • Irradiate at 80 °C for 10 minutes using dynamic power modulation (maximum 100 W).

  • Self-Validation Check (LC-MS) : Sample 10 µL of the mixture. The starting material exhibits a distinct 1:1 isotopic doublet for the

    
     peak at m/z 233 and 235 (due to 
    
    
    
    and
    
    
    ). Successful cyclization is definitively validated by the complete disappearance of this doublet and the emergence of a sharp singlet
    
    
    peak at m/z 153, confirming the loss of HBr.
Workflow 2: One-Pot Cascade to Fluorinated Aurones

Rationale : Instead of isolating the intermediate, a Knoevenagel condensation can be performed sequentially in the same vessel. Piperidine is added as a secondary amine catalyst to facilitate the formation of a highly reactive iminium intermediate with the aromatic aldehyde, driving the aldol-type condensation forward[4].

Step-by-Step Protocol :

  • To the completed reaction mixture from Workflow 1, directly add a substituted benzaldehyde (1.1 mmol) and piperidine (0.2 mmol, 20 mol%)[4].

  • Reseal the vial and subject it to microwave irradiation at 100 °C for 15 minutes.

  • Self-Validation Check (TLC) : Spot the mixture on silica gel (Hexane:EtOAc 8:2). The intermediate benzofuranone will disappear, replaced by a highly fluorescent, bright yellow spot under 365 nm UV light (characteristic of the extended conjugation in aurones).

  • Cool the vial to room temperature and add cold distilled water (10 mL) to precipitate the crude fluorinated aurone.

  • Filter the precipitate, wash with 0.1 M HCl (to scavenge residual piperidine), and recrystallize from hot ethanol to yield the pure product[4].

Quantitative Data Presentation

The transition to microwave-assisted synthesis yields significant improvements in both time and material efficiency. The table below summarizes comparative data for the synthesis of the aurone scaffold.

Reaction PhaseMethodologyCatalyst / BaseTemp (°C)TimeAvg. YieldPurity (HPLC)
Cyclization Conventional

/ DMF
804.0 h65%Moderate (Dimerization)
Cyclization Microwave

/ DES
8010 min94%>98%
Condensation ConventionalPiperidine / EtOHReflux16.0 h55%Low (Side-products)
Condensation MicrowavePiperidine / DES10015 min88%>95%

Data synthesized from comparative literature on the Knoevenagel condensation of benzofuran-3-ones[3],[4],[2].

References

  • Benchchem. "2'-Bromo-5'-fluoro-2-hydroxyacetophenone | Benchchem".
  • National Center for Biotechnology Information (PMC). "Recent Trends in the Antidiabetic Prominence of Natural and Synthetic Analogues of Aurones".
  • Benchchem. "Technical Support Center: Synthesis of 3-Benzylidene-2-benzofuran-1-one (Aurone)".
  • ResearchGate. "Rapid synthesis of aurones under mild conditions using a combination of microwaves and deep eutectic solvents".

Sources

Method

Handling and storage protocols for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Comprehensive Handling, Storage, and Application Protocol for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone Executive Summary & Physicochemical Profiling 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (IUPAC: 2-Bromo-1-(5-fluoro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Handling, Storage, and Application Protocol for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Executive Summary & Physicochemical Profiling

2'-Bromo-5'-fluoro-2-hydroxyacetophenone (IUPAC: 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) is a highly reactive


-bromoketone[1]. It serves as a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of complex heterocycles and pharmaceutical intermediates[2]. However, its specific molecular architecture makes it a potent alkylating agent and a severe lachrymator, necessitating stringent handling and storage protocols[3].

Table 1: Physicochemical and Hazard Profile

Property Value / Description
Chemical Name 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
CAS Registry Number 126581-65-5[1]
Molecular Formula C8H6BrFO2[1]
Molecular Weight 233.04 g/mol
Physical State Solid[3]
Primary Hazard Class Corrosive (Skin/Eye), Acute Toxicity, Lachrymator[3]

| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Severe skin burns/eye damage), H318 (Serious eye damage), H335 (Respiratory irritation)[3][4] |

Mechanistic Causality of Hazards: TRPA1 Activation

The intense burning sensation and tearing (lachrymation) caused by exposure to this compound are not generalized irritation, but rather a highly specific biochemical interaction. The


-carbon of the acetophenone is exceptionally electrophilic due to the combined electron-withdrawing effects of the adjacent carbonyl group and the bromide leaving group.

Upon contact with human mucous membranes or respiratory tissues, the molecule rapidly undergoes an


 alkylation with the thiol groups of reactive cysteine residues on Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels[5]. This covalent modification forces the TRPA1 channel into a locked, open conformation. The resulting massive influx of calcium ions (

) depolarizes nociceptive sensory neurons, which the nervous system interprets as severe pain and tissue damage, triggering an immediate lachrymatory response[6].

TRPA1 A α-Bromoketone (Electrophile) B TRPA1 Channel (Cysteine Residues) A->B Exposure C Covalent Alkylation (S-Alkylation) B->C Nucleophilic Attack D Channel Opening (Ca2+ Influx) C->D Conformational Change E Nociceptive Signal (Pain & Lachrymation) D->E Depolarization

Fig 1. TRPA1 ion channel activation pathway via covalent cysteine alkylation.

Storage Protocol & Degradation Prevention


-Bromoketones are inherently sensitive to nucleophilic attack, including slow hydrolysis by atmospheric moisture.
  • Causality of Degradation: Exposure to moisture leads to the substitution of the bromide with a hydroxyl group, yielding the corresponding

    
    -hydroxyketone and releasing corrosive hydrogen bromide (HBr) gas[4]. This autocatalytic degradation compromises reagent purity and pressurizes the storage vessel.
    
  • Self-Validating Quality Check: Before use, visually inspect the container. Severe clumping, darkening of the solid, or the immediate release of a sharp, acidic odor upon opening the secondary containment indicates HBr generation and reagent degradation.

  • Standard Operating Procedure (Storage):

    • Store strictly at 2–8°C to minimize the kinetic energy available for degradation pathways.

    • Maintain under an inert atmosphere (Argon or

      
      ) to exclude atmospheric moisture[3].
      
    • Keep in opaque, tightly sealed containers to prevent radical-mediated photodecomposition.

Workflow and Dispensing Protocol

Due to its classification as a severe skin and eye corrosive, strict engineering controls are mandatory.

Workflow Start Reagent Storage (Argon, 2-8°C) Dispense Dispensing (Fume Hood) Start->Dispense Transfer Reaction Chemical Synthesis (Closed System) Dispense->Reaction Normal Operation Spill Accidental Spill (Outside Hood) Dispense->Spill Drop/Breakage Waste Halogenated Waste (Disposal) Reaction->Waste Completion Quench Thiosulfate Quench (10% Na2S2O3) Spill->Quench Evacuate & Treat Quench->Waste 30 min Neutralization

Fig 2. Operational workflow for dispensing, synthesis, and emergency spill quenching.

Standard Operating Procedure (Dispensing):

  • Ensure the fume hood face velocity is operating between 80–100 fpm.

  • Don appropriate PPE: double nitrile gloves (change immediately upon contamination), splash goggles, and a chemically resistant lab coat[7].

  • Purge the microbalance enclosure to prevent air drafts from dispersing the fine lachrymatory powder.

  • Using an anti-static weigh boat and a non-metallic spatula, weigh the required mass.

  • Transfer the solid directly into the reaction flask and seal it with a septum before removing it from the hood.

Emergency Spill Quenching Protocol

Do not use standard dry absorbent pads for initial cleanup, as this leaves the active lachrymator exposed to the air. Alkylating agents must be chemically neutralized.

  • Causality of Quenching: Sodium thiosulfate (

    
    ) provides a soft, highly polarizable sulfur nucleophile that rapidly and irreversibly attacks the 
    
    
    
    -carbon via an
    
    
    mechanism. This displaces the bromide, forming a water-soluble Bunte salt that is entirely non-volatile and non-lachrymatory[8].
  • Standard Operating Procedure (Spill Management):

    • Immediately evacuate personnel from the vicinity to prevent inhalation of lachrymatory dust[9].

    • Don a respirator (N95 or P100) and heavy-duty gloves[7].

    • Prepare a 10–20% (w/v) aqueous solution of Sodium Thiosulfate.

    • Gently pour the quenching solution over the spilled solid, starting from the perimeter and working inward to prevent spreading.

    • Allow a 30-minute incubation period to ensure complete

      
       displacement of the bromide.
      
    • Absorb the neutralized liquid with inert pads and dispose of it in a designated halogenated organic waste container.

Application Note: Hantzsch Thiazole Synthesis

2'-Bromo-5'-fluoro-2-hydroxyacetophenone is a classic precursor for the synthesis of substituted thiazoles, which are highly valued scaffolds in drug discovery[10].

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone in 20 mL of anhydrous ethanol.

  • Nucleophilic Addition: Add 11 mmol (1.1 equivalents) of thiourea to the solution.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2 hours. Causality Check: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic

    
    -carbon and displacing the bromide ion. Subsequent intramolecular condensation between the nitrogen and the carbonyl group forms the thiazole ring[8].
    
  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The product will precipitate as a hydrobromide salt.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and neutralize with saturated aqueous

    
     to yield the free base, 2-amino-4-(5-fluoro-2-hydroxyphenyl)thiazole.
    

References

  • PubChem - NIH. "Phenacyl bromide | C8H7BrO | CID 6259." PubChem. URL:[Link]

  • Macpherson, L. J., et al. "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." PubMed - NIH, 2007. URL: [Link]

  • Stenger, B., et al. "Activation of the chemosensing transient receptor potential channel A1 (TRPA1) by alkylating agents." PubMed - NIH, 2015. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific yield attrition and purity challenges researchers face when synthesizing high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific yield attrition and purity challenges researchers face when synthesizing highly functionalized α-hydroxyacetophenones.

The synthesis of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (1-(2-bromo-5-fluorophenyl)-2-hydroxyethan-1-one) is notoriously difficult due to the electron-withdrawing nature of the di-halogenated aromatic ring and the extreme sensitivity of the α-hydroxyketone moiety. This guide deconstructs the causality behind common experimental failures and provides self-validating protocols to ensure reproducible, high-yield scale-up.

Synthetic Workflows

To overcome yield limitations, it is critical to select the correct synthetic pathway. Below is a logical mapping of the two primary methodologies utilized in modern drug development for this scaffold.

G cluster_0 Route A: Classical Bromination & Hydrolysis cluster_1 Route B: Transmetalation & Cu-Catalyzed Acylation A1 2'-Bromo-5'-fluoroacetophenone A2 α-Bromination (CuBr2 or Br2/Dioxane) A1->A2 A3 α-Bromoacetophenone Intermediate A2->A3 A4 Formate Substitution & Mild Methanolysis A3->A4 Target 2'-Bromo-5'-fluoro-2-hydroxyacetophenone A4->Target B1 1-Bromo-2-bromo-5-fluorobenzene B2 Grignard Formation & ZnCl2 Transmetalation B1->B2 B3 Arylzinc Intermediate B2->B3 B4 Cu(I) Acylation (Acetoxyacetyl chloride) B3->B4 B5 α-Acetoxyacetophenone B4->B5 B6 Acidic Hydrolysis (5N HCl, 40°C) B5->B6 B6->Target

Synthetic workflows for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone comparing two distinct routes.

Troubleshooting & FAQs

Q: Why does the yield of 2'-bromo-5'-fluoro-2-hydroxyacetophenone drop significantly during the final hydrolysis step of the α-bromo intermediate? A: Yield attrition during basic hydrolysis is primarily driven by the high sensitivity of α-hydroxyacetophenones to alkaline conditions. In the presence of strong bases (e.g., NaOH or KOH), the newly formed hydroxyl group and the enolizable α-protons facilitate rapid aldol condensations, leading to extensive polymerization, as documented in 1[1]. Furthermore, these intermediates are highly sensitive to oxygen, which causes oxidative cleavage of the carbon-carbon bond[1]. Corrective Action: Transition to an acidic hydrolysis protocol or utilize a two-step formate-mediated hydrolysis. By reacting the α-bromoacetophenone with sodium formate, you generate an α-formyloxy intermediate that can be cleaved under extremely mild methanolic conditions, preserving the integrity of the target molecule[2].

Q: During the direct bromination of 2'-bromo-5'-fluoroacetophenone, I observe significant formation of the α,α-dibromo byproduct. How can I control the regioselectivity? A: The initial monobromination introduces an electron-withdrawing bromine atom at the α-carbon. Counterintuitively, this increases the acidity of the remaining α-protons, accelerating the rate of enolization. Consequently, the second bromination becomes kinetically competitive with the first. Corrective Action: Avoid using elemental bromine (Br₂) in non-coordinating solvents. Instead, use Copper(II) bromide (CuBr₂) in a refluxing mixture of ethyl acetate and chloroform. CuBr₂ acts as a mild, solid-state brominating agent that slowly releases reactive species, inherently limiting over-bromination. Alternatively, 3 using an HBr/H₂O₂ system have been shown to shorten reaction times and improve selectivity[3].

Q: Is there a scalable, high-yield alternative that completely bypasses the problematic α-bromination step? A: Yes. The most robust method for synthesizing functionalized α-hydroxyacetophenones is the Cu(I)-catalyzed acylation of arylzinc reagents[1]. In this workflow, an arylmagnesium species is transmetalated to an arylzinc intermediate, which is then coupled with acetoxyacetyl chloride. The resulting α-acetoxyacetophenone is subjected to mild acidic hydrolysis (5 N HCl at 40°C), cleanly releasing the target compound without the polymerization issues associated with basic conditions[1].

Quantitative Yield Comparison

The table below summarizes the expected outcomes when applying various synthetic strategies to the 2'-bromo-5'-fluoroacetophenone scaffold.

Synthesis RouteKey ReagentsPrimary Mode of Yield LossAverage Yield (%)Typical Purity (%)
Direct Basic Hydrolysis Br₂, NaOH (aq)Aldol condensation / Polymerization25 – 35< 80
Microwave-Assisted Hydrolysis HBr/H₂O₂, H₂O, MWOxidative degradation65 – 70~ 92
Formate-Mediated Hydrolysis Br₂, HCOONa, MeOHα,α-dibromination (during step 1)55 – 65~ 90
Cu(I)-Catalyzed Arylzinc Acylation ZnCl₂, CuCl, Acetoxyacetyl chlorideTrace unreacted starting material82 – 88> 98

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a specific validation checkpoint to confirm causality and reaction progression before proceeding.

Protocol A: Cu(I)-Catalyzed Transmetalation Route (Recommended)

This method avoids basic conditions entirely, preventing polymerization.

Step 1: Grignard Formation & Transmetalation

  • Action: To a solution of 1-bromo-2-bromo-5-fluorobenzene (1.0 equiv) in anhydrous THF at -20°C, add isopropylmagnesium chloride (1.1 equiv) dropwise under nitrogen.

  • Validation Checkpoint: Monitor by GC-MS or TLC (quench a 0.1 mL aliquot with water). The disappearance of the starting material and formation of 1-bromo-4-fluorobenzene (the quenched product) confirms successful halogen-metal exchange.

  • Action: Add a solution of anhydrous ZnCl₂ (0.5 equiv) in THF. Stir for 30 minutes at room temperature.

  • Validation Checkpoint: A slight exotherm and the formation of a homogeneous, slightly cloudy solution indicate successful transmetalation to the arylzinc species[1].

Step 2: Cu(I)-Catalyzed Acylation

  • Action: Cool the mixture to 0°C. Add CuCl (1 mol%) followed by the dropwise addition of acetoxyacetyl chloride (1.2 equiv).

  • Validation Checkpoint: The solution will transition from pale yellow to a deep green/blue hue, confirming the formation of the active organocopper intermediate.

  • Action: Stir for 2 hours at room temperature, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate and concentrate.

Step 3: Acidic Hydrolysis

  • Action: Dissolve the crude α-acetoxyacetophenone in a mixture of THF and 5 N HCl (1:1 v/v). Heat to 40°C under a nitrogen atmosphere for 4 hours.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) will show the consumption of the less polar acetate (Rf ~0.6) and the appearance of the highly UV-active, more polar α-hydroxyacetophenone (Rf ~0.3)[1].

  • Action: Extract with dichloromethane, dry over Na₂SO₄, and crystallize from hot heptane to yield the pure target compound.

Protocol B: Formate-Mediated Hydrolysis (Classical Alternative)

Use this method if organometallic reagents cannot be sourced.

Step 1: Formate Substitution

  • Action: Suspend 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone (1.0 equiv) and sodium formate (3.0 equiv) in aqueous methanol (85% MeOH). Heat to 60°C with vigorous stirring for 7 hours.

  • Validation Checkpoint: The heavy, insoluble α-bromo compound will gradually dissolve, and a fine white precipitate of NaBr will form, signaling the progression of the substitution[2].

Step 2: Mild Cleavage & Isolation

  • Action: Cool the mixture to ambient temperature. Add a catalytic amount of sodium bicarbonate to maintain a slightly basic pH (pH 7.5 - 8.0), and stir for an additional 2 hours to cleave the formate ester.

  • Validation Checkpoint: Gas chromatographic (GC) analysis should indicate quantitative conversion to the α-hydroxyacetophenone.

  • Action: Filter the NaBr salts. Slowly add an excess of water (approx. 3 volumes) to the methanolic filtrate to induce precipitation. The product will precipitate as off-white crystals. Decant, wash with cold water, and dry under vacuum[2].

References

  • Organic Chemistry Portal (Original source: J. Org. Chem., 2012, 77, 5144-5148)
  • PrepChem.com (Literature source: US04097671)
  • Asian Journal of Chemistry (2015)

Sources

Optimization

Common impurities in 2'-Bromo-5'-fluoro-2-hydroxyacetophenone production

The following guide is designed as a specialized Technical Support Center for researchers working with 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (chemically identified as 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone ). Th...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (chemically identified as 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone ).

This guide prioritizes the "Alpha-Bromo" structural interpretation, as this is the standard pharmacophore intermediate for benzofuran and coumarin synthesis in drug development.

Status: Operational | Tier: Level 3 (Process Chemistry & Analytics)

Module 1: Molecule Identity & Structural Integrity

Before troubleshooting, confirm the exact chemical entity. In older nomenclature, "2'-Bromo" often refers to the alpha-carbon on the ketone side chain, while "2-hydroxy" refers to the ring ortho-position.

  • Target Molecule: 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone[1][2][3]

  • CAS Registry: 126581-65-5[2][4]

  • Core Application: Key intermediate for synthesizing 5-fluorobenzofurans and bioactive heterocycles via cyclization.

Impurity Formation Pathways (Visualized)

The following diagram maps the genesis of the three most critical impurities during the bromination of 5'-Fluoro-2'-hydroxyacetophenone.

G SM Starting Material (5'-Fluoro-2'-hydroxyacetophenone) Target TARGET PRODUCT (Alpha-Bromo Derivative) SM->Target Br2 / NBS (Controlled Eq) Imp_Ring Impurity B: Ring-Bromo Isomer (Nuclear Bromination) SM->Imp_Ring Unprotected -OH Lewis Acid Trace Imp_DiBr Impurity A: 2,2-Dibromo (Over-Bromination) Target->Imp_DiBr Excess Br2 High Temp Imp_Hyd Impurity C: Hydrolyzed/Dimer (Moisture Sensitivity) Target->Imp_Hyd H2O / Moisture Storage

Figure 1: Reaction network showing the origin of primary impurities. Green path represents the desired kinetic window.

Module 2: Impurity Troubleshooting (Q&A)

Category A: Process-Related Impurities[6]

Q1: I see a significant peak eluting after my product (RRT ~1.2-1.3). What is it, and how do I remove it?

  • Diagnosis: This is likely the 2,2-Dibromo impurity (2,2-dibromo-1-(5-fluoro-2-hydroxyphenyl)ethanone).

  • Root Cause:

    • Stoichiometry: Use of >1.05 equivalents of Bromine or NBS.

    • Temperature: Reaction temperature exceeded 40°C, promoting thermodynamic equilibration to the dibromo species.

    • Addition Rate: Adding the brominating agent too quickly creates localized high concentrations.

  • Corrective Action:

    • Recrystallization: The dibromo species is often less soluble in ethanol/water mixtures than the monobromo product. Recrystallize using cold Ethanol (95%).

    • Reduction: If the batch is valuable, treat with Diethyl Phosphite (1.0 eq) and TEA to selectively debrominate the dibromo species back to the monobromo product [1].

Q2: My HPLC shows a peak very close to the product (RRT ~1.05) that co-crystallizes. Is this a regioisomer?

  • Diagnosis: Yes, this is likely Nuclear Bromination (Ring Bromination), specifically at the 3-position (ortho to the hydroxyl group).

  • Mechanism: The phenolic -OH group strongly activates the ring. Without careful control, electrophilic aromatic substitution (SEAr) competes with alpha-bromination.

  • Prevention:

    • Solvent Choice: Switch to solvents that suppress ring activation, such as Ether/Dioxane mixtures or use CuBr2 in refluxing EtOAc/CHCl3 (heterogeneous conditions favor side-chain bromination) [2].

    • Catalyst: Avoid Lewis acids (Fe, AlCl3 traces) which catalyze ring substitution.

Q3: The product color has turned from off-white to dark green/brown overnight. Is it degrading?

  • Diagnosis: This indicates the formation of Phenolic Oxidation Products or HBr-induced Polymerization .

  • Root Cause: Alpha-bromo ketones are lachrymators and release HBr upon decomposition. The free phenol is susceptible to oxidation by air, catalyzed by the acidic environment.

  • Stabilization:

    • Wash the organic layer thoroughly with weak NaHCO3 solution during workup to remove all residual acid.

    • Store under Nitrogen/Argon at -20°C.

Category B: Starting Material Issues

Q4: I have 5-10% unreacted starting material (SM) that won't convert even with excess bromine.

  • Diagnosis: Reaction stalling due to HBr Inhibition .

  • Explanation: As the reaction proceeds, HBr is generated. In non-polar solvents, high HBr concentration can protonate the ketone, changing the enolization equilibrium required for bromination.

  • Solution:

    • Add a weak base scavenger (e.g., Propylene Oxide or small amounts of K2CO3) to neutralize HBr without hydrolyzing the product.

    • Switch to NBS with p-TsOH (catalytic) in MeCN to drive the reaction via a different mechanism [3].

Module 3: Analytical Reference Data

Use the table below to identify peaks in your chromatogram. Method: C18 Column, Water/Acetonitrile Gradient (0.1% Formic Acid).

CompoundStructure DescriptionApprox RRT*UV CharacteristicsOrigin
Starting Material 5-Fluoro-2-hydroxyacetophenone0.85Max ~260nm, 320nmIncomplete Rxn
Target Product 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone 1.00 Max ~265nm, 325nmDesired
Impurity A 2,2-Dibromo species1.25Shifted Max (Red)Excess Bromine
Impurity B 3-Bromo-5-fluoro-2-hydroxyacetophenone1.05Distinct shoulderRing Bromination
Impurity C 5-Fluoro-2-hydroxybenzoic acid0.40Broad, acidic peakOxidative Cleavage

*RRT (Relative Retention Time) is approximate and varies by specific gradient.

Module 4: Safety & Handling (Critical)

WARNING: 2'-Bromo-5'-fluoro-2-hydroxyacetophenone is a potent Lachrymator (Tear Gas Agent) and skin sensitizer.

  • Neutralization: Keep a beaker of 10% Sodium Thiosulfate solution in the hood to neutralize spills immediately.

  • Glassware Cleaning: Do not wash glassware directly with acetone (forms highly lachrymatory bromoacetone). Rinse with Ethanol/NaOH first.

References

  • BenchChem. (2025). Common impurities in commercial 2-Bromo-3'-hydroxyacetophenone. Retrieved from

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry.
  • Gao, et al. (2024).[5] Application of α-bromination reaction on acetophenone derivatives. PMC PubMed Central. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone Product Data. Retrieved from

  • ChemicalBook. (2025).[6] 2-Bromo-2'-hydroxyacetophenone MSDS and Technical Data. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

An authoritative guide for researchers, scientists, and drug development professionals on the purification of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone. Welcome to the technical support guide for the purification of 2'-Br...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the purification of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone.

Welcome to the technical support guide for the purification of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (CAS No. 126581-65-5)[1]. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream success. This guide, structured in a question-and-answer format, addresses common challenges and provides field-proven solutions based on established chemical principles.

Part I: Troubleshooting Guide

This section directly addresses specific issues you may encounter during purification experiments.

Recrystallization Issues

Q1: My compound "oiled out" during recrystallization, forming a liquid layer instead of crystals. Why is this happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the cooling solution as a liquid rather than a solid. This typically occurs for one of several reasons:

  • High Solute Concentration: The solution is supersaturated to a point where the compound's solubility limit is exceeded above its melting point.

  • Rapid Cooling: Cooling the solution too quickly, for instance by plunging a hot flask directly into an ice bath, encourages precipitation rather than the ordered process of crystallization[2]. This rapid change doesn't allow sufficient time for molecules to align into a crystal lattice.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound. While the melting point for the related 5'-Bromo-2'-hydroxyacetophenone is 58-61 °C, impurities in your crude material can lower this significantly[3][4].

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "anti-solvents" or by physically inhibiting crystal growth.

Recommended Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of hot solvent to slightly decrease the saturation, then allow it to cool slowly again.

  • Employ Slow Cooling: Let the hot, clear solution cool undisturbed to room temperature on a benchtop. You can insulate the flask to slow the process further. Only after it has reached room temperature and no further crystallization is observed should you move it to an ice bath to maximize yield[5].

  • Change Solvent System: If the problem persists, select a lower-boiling point solvent or use a co-solvent system (a "solvent/anti-solvent" pair). Perform small-scale solubility tests to find a system where your compound is soluble when hot but sparingly soluble when cold[5].

Q2: No crystals are forming even after my solution has cooled to room temperature. How can I induce crystallization?

A2: The failure to crystallize upon cooling typically indicates that the solution is not sufficiently saturated or that the activation energy for nucleation (the initial formation of a crystal) has not been overcome.

Recommended Solutions:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth[5].

  • Introduce a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the cooled solution. This provides a perfect template for other molecules to deposit onto, initiating crystallization[5].

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a rotary evaporator or a gentle stream of nitrogen to increase the solute concentration. Be cautious not to remove too much solvent, which could cause the compound to precipitate out with impurities.

  • Cool Further: Place the flask in an ice-water bath, and if necessary, a freezer, to further decrease the compound's solubility.

Q3: My final product is still colored and/or the melting point is broad and low, indicating impurities. What went wrong during recrystallization?

A3: This indicates that the chosen solvent did not effectively discriminate between the product and the impurities, or that impurities were trapped within the crystals during formation.

Recommended Solutions:

  • Decolorize with Activated Charcoal: If the solution is colored by high-molecular-weight impurities, add a very small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal and the adsorbed impurities before allowing the solution to cool[5].

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient for very impure samples. Dissolving the obtained crystals in a fresh batch of hot solvent and repeating the process can significantly enhance purity[5][6].

  • Re-evaluate Your Solvent: The impurities may have similar solubility profiles to your product in the chosen solvent. Experiment with different solvents or solvent systems to find one that leaves the key impurities either highly soluble or almost completely insoluble at all temperatures.

Column Chromatography Issues

Q4: I'm getting poor separation between my product and an impurity on the column. How can I improve this?

A4: Poor separation in column chromatography is almost always a result of an improperly optimized mobile phase (eluent). The goal is to find a solvent system that provides a significant difference in the retention factors (Rf) of your product and the impurities.

Recommended Solutions:

  • Optimize the Mobile Phase Polarity:

    • If compounds elute too quickly (high Rf): The eluent is too polar. Decrease its polarity. For a hexane/ethyl acetate system, this means increasing the proportion of hexane[5].

    • If compounds elute too slowly (low Rf): The eluent is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., ethyl acetate)[5].

  • Target an Optimal Rf: Aim for an Rf value of approximately 0.25-0.35 for your target compound on a TLC plate, as this often translates to good separation on a column.

  • Consider a Different Solvent System: If adjusting ratios doesn't work, switch to a different solvent system. For moderately polar compounds like this acetophenone, systems like dichloromethane/methanol or toluene/acetone can offer different selectivity.

Q5: My compound is streaking or "tailing" on the TLC plate and eluting as a broad band from the column. What's causing this?

A5: Tailing is often caused by strong, undesirable interactions between the analyte and the stationary phase (silica gel) or by overloading the column. For phenolic compounds like 2'-Bromo-5'-fluoro-2-hydroxyacetophenone, the acidic nature of the hydroxyl group can lead to strong hydrogen bonding with the acidic silica gel.

Recommended Solutions:

  • Add a Mobile Phase Modifier: Add a small amount (0.1-1%) of a polar modifier to the eluent. For acidic compounds like phenols, adding a small amount of acetic acid can saturate the basic sites on the silica, improving peak shape[5].

  • Reduce the Sample Load: Overloading the column is a common cause of tailing and poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Ensure Proper Sample Application: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble (like dichloromethane) and apply it carefully to the top of the column in a narrow band[5].

Q6: My product won't elute from the column, even with a highly polar eluent.

A6: This indicates a very strong, potentially irreversible, adsorption to the stationary phase.

Recommended Solutions:

  • Drastic Polarity Increase: If a gradual increase in polarity is not working, try flushing the column with a very polar solvent like pure methanol or even a mixture containing a small percentage of acetic acid or triethylamine (depending on the compound's nature). The phenolic nature of your compound makes it acidic, so it should elute with a sufficiently polar solvent[5].

  • Consider a Different Stationary Phase: If the compound is irreversibly binding to silica, consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase C18 silica for future purification attempts[7][8].

Part II: Frequently Asked Questions

Q7: What are the most likely impurities in my crude 2'-Bromo-5'-fluoro-2-hydroxyacetophenone?

A7: The impurity profile depends heavily on the synthetic route. Common syntheses like the Fries rearrangement of a phenyl acetate or direct bromination of a precursor can introduce specific impurities.[4][9][10]

Potential Impurity Likely Origin Analytical Identification (Relative to Product)
5'-Fluoro-2-hydroxyacetophenone Unreacted starting material from a bromination reaction.More polar; lower Rf on TLC (silica), shorter retention time on reverse-phase HPLC.[11]
Di-brominated Species Over-bromination of the aromatic ring or the acetyl group.Less polar; higher Rf on TLC (silica), longer retention time on reverse-phase HPLC.[11]
Isomeric Products Bromination at an alternative position on the aromatic ring.Similar polarity; may co-elute or appear as a very close spot/peak. Requires careful optimization of chromatography or analysis by NMR.[11]
Residual Solvents Solvents used in the reaction or workup (e.g., Dichloromethane, Acetic Acid).Not visible by TLC/HPLC. Best identified by GC-Headspace or 1H NMR.[11]

Q8: How do I choose between recrystallization and column chromatography for my purification?

A8: The choice depends on the purity of your crude material and the nature of the impurities. The following decision workflow can guide your choice.

G start Assess Crude Purity (TLC or 1H NMR) decision1 Is the product the major component (>85%) with few, distinct impurities? start->decision1 recrystallization Attempt Recrystallization decision1->recrystallization Yes decision2 Are impurities very close in polarity to the product? decision1->decision2 No end_good Purity Acceptable recrystallization->end_good end_bad Purity Not Acceptable recrystallization->end_bad chromatography Perform Column Chromatography chromatography->end_good decision2->recrystallization No decision2->chromatography Yes end_bad->chromatography Re-purify

Caption: Decision workflow for selecting a purification method.

Q9: What is the best way to assess the purity of my final product?

A9: A combination of methods provides the most comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point for analysis[8]. Detection by UV at around 254-260 nm should be effective for the acetophenone chromophore[8].

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can be used to detect and quantify impurities if their signals are resolved from the product's signals[11].

Part III: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The ideal solvent must be determined experimentally. Ethanol, or a hexane/ethyl acetate mixture, are good starting points.

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add the chosen solvent dropwise at room temperature. If it dissolves easily, the solvent is too polar. If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent[2].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal, swirl for 1-2 minutes, and perform a hot filtration to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Isolation: Once crystal formation ceases at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize recovery. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Develop a solvent system using TLC that gives your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed[5].

  • Sample Loading: Dissolve the crude product in a minimal volume of a strong solvent (e.g., dichloromethane). Add this solution directly to the top of the column. Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting with the mobile phase. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified 2'-Bromo-5'-fluoro-2-hydroxyacetophenone.

References

  • BenchChem. (n.d.). Common impurities in commercial 2-Bromo-3'-hydroxyacetophenone.
  • Daugs, E. D. (2001).
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-3'-hydroxyacetophenone.
  • National Center for Biotechnology Information. (n.d.). 2-bromo-5'-fluoro-2'-hydroxyacetophenone. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2'-Bromoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • A2B Chem. (n.d.). 5'-Bromo-2'-fluoro-2-hydroxyacetophenone.
  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Patsnap. (2021). Preparation process of 5-fluoro-2-hydroxyacetophenone. Eureka. Retrieved from [Link]

  • Promega Connections. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

  • Yan, R., et al. (2020).
  • ChemicalBook. (n.d.). 2-Bromo-2′-hydroxyacetophenone synthesis.
  • Davison, J. (2012, August 7). 2 O Chem Recrystallization Procedure [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Retrieved from [Link]

  • Yancheng Langde Chemical Corp., Ltd. (n.d.). The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing.
  • LibreTexts Chemistry. (2022). 2.2.4.4F: Second Crop Crystallization. Retrieved from [Link]

  • Ito, N., et al. (2007). Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. Bioscience, Biotechnology, and Biochemistry, 71(11), 2763-2768.
  • Thermo Fisher Scientific. (2019). 2019/2021 Chromatography Consumables Catalog - LC.
  • AOBChem. (n.d.). 5'-Bromo-2'-hydroxyacetophenone.
  • Cosmetic Ingredient Review. (2022). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics.
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Schedl, A., et al. (2018). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Cellulose, 25(7), 3849-3860.

Sources

Optimization

Technical Support Center: Optimization of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone Synthesis

The following guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific stability and selectivity issues with the synthesis of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone . B...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific stability and selectivity issues with the synthesis of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone .

Based on standard IUPAC nomenclature for acetophenones, this guide assumes your target is the


-hydroxy ketone  (phenacyl alcohol) derivative, where the hydroxyl group is on the alkyl side chain (position 2), and the bromine/fluorine substituents are on the aromatic ring.

Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions in Phenacyl Alcohol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The synthesis of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone is chemically deceptive. While the transformation appears to be a simple substitution of an


-halo ketone, the product is an 

-hydroxy ketone (acyloin)
. These species are thermodynamically unstable relative to their isomeric diols and are prone to:
  • Dimerization: Formation of 2,5-dihydro-pyrazines (if ammonia sources are present) or dioxanes.

  • Oxidation: Rapid conversion to keto-aldehydes or carboxylic acids.

  • Rearrangement: The Favorskii rearrangement occurs readily under basic conditions, contracting the ring to form esters rather than the desired alcohol.

To minimize these side reactions, we recommend avoiding direct hydrolysis (NaOH/KOH) and instead utilizing the Formate Displacement Route .

Validated Reaction Pathway

The following logic map illustrates the recommended workflow versus the high-risk pathways.

G node_start Start: 2'-Bromo-5'-fluoroacetophenone node_inter Intermediate: Alpha-Bromo Species node_start->node_inter Controlled Bromination (CuBr2 or Br2/HOAc) node_side1 Side Product: alpha,alpha-Dibromo (Over-bromination) node_start->node_side1 Excess Br2 High Temp node_side2 Side Product: Epoxide / Favorskii (Ring Contraction) node_inter->node_side2 Direct Hydrolysis (Strong Base: NaOH) node_side3 Side Product: Polymeric Tars (Aldol Condensation) node_inter->node_side3 Prolonged Heating or Basic Workup node_ester Stabilized Intermediate: Formate Ester node_inter->node_ester Sodium Formate DMF/EtOH (SN2) node_target Target: 2'-Bromo-5'-fluoro- 2-hydroxyacetophenone node_ester->node_target Mild Hydrolysis (HCl/MeOH)

Caption: Figure 1. Reaction logic map contrasting the high-risk direct hydrolysis pathway (Red) with the stabilized Formate Displacement protocol (Blue/Green).

Troubleshooting Guide (Q&A)

Phase 1: The Precursor ( -Bromination)

User Question: I am seeing significant amounts of starting material and di-brominated impurities. How do I get clean mono-bromination?

Technical Diagnosis: The 2'-Bromo substituent on your ring creates steric hindrance near the carbonyl, but the 5'-Fluoro group is electron-withdrawing, which actually deactivates the ring but makes the


-protons slightly more acidic. The challenge is that the product (the 

-bromo ketone) enolizes faster than the starting material, leading to di-bromination.

Corrective Action:

  • Switch Reagents: Stop using elemental Bromine (

    
    ). Use Copper(II) Bromide (
    
    
    
    )
    in refluxing ethyl acetate/chloroform (1:1).
    
    
    releases bromine radically and slowly, matching the consumption rate and preventing the local high concentrations of
    
    
    that cause di-bromination [1].
  • The 0.95 Rule: Never use a full equivalent of brominating agent. Aim for 0.95 equivalents. It is far easier to separate unreacted starting material (via silica chromatography) than it is to separate the di-bromo impurity, which often co-elutes with your product.

Phase 2: The Critical Step (Hydrolysis)

User Question: When I treat the bromide with NaOH, the solution turns black/dark brown and I get a low yield of a gum. What is happening?

Technical Diagnosis: You are witnessing the intermolecular aldol condensation and polymerization.


-Halo ketones are electrophiles; 

-hydroxy ketones are nucleophiles. In the presence of strong base (NaOH), the product reacts with the starting material or itself to form dark, complex polymers. Furthermore, strong base promotes the Favorskii rearrangement , potentially contracting the ring to a fluorinated phenylacetic acid derivative [2].

Corrective Action: Adopt the Formate Displacement Protocol .

  • React the

    
    -bromide with Sodium Formate  in aqueous ethanol or DMF. This is a weak base and a good nucleophile.
    
  • This forms the Formate Ester intermediate. This ester is stable and does not polymerize.

  • Hydrolyze the ester using mild acid (HCl/MeOH) or enzymatic methods. This gently releases the alcohol without triggering rearrangement.

Phase 3: Purification

User Question: My product decomposes on the silica column. How do I purify it?

Technical Diagnosis:


-Hydroxy ketones are sensitive to the Lewis acidity of silica gel, which can catalyze dehydration or oxidation.

Corrective Action:

  • Buffer the Silica: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the acidic sites.

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that moves the compound quickly.

  • Recrystallization: If possible, avoid chromatography entirely. Many phenacyl alcohols crystallize well from Carbon Tetrachloride (obsolete) or Toluene/Heptane mixtures.

Recommended Experimental Protocol

Standardized for the synthesis of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone.

Step 1: Formation of the Formate Ester

Rationale: This step locks the oxygen into place using a non-basic nucleophile (


), preventing the formation of the unstable alkoxide intermediate.
ParameterSpecificationNotes
Reagents

-Bromo ketone (1.0 eq), Sodium Formate (2.5 eq)
Excess formate drives the

reaction.
Solvent 80% Ethanol / 20% WaterWater is required to dissolve the salt; EtOH dissolves the organic.
Temperature Reflux (

C)
Monitor by TLC. Usually complete in 4-6 hours.
Workup Dilute with water, extract with DCM.The intermediate ester is usually a solid.
Step 2: Mild Hydrolysis to Target

Rationale: Cleaving the formate ester requires much milder conditions than displacing a bromide.

  • Dissolve the crude formate ester in Methanol .

  • Add 10 mol% conc. HCl or 1.0 eq of Sodium Acetate (if acid sensitive).

  • Stir at Room Temperature for 1-2 hours.

  • Quench: Neutralize carefully with saturated

    
     to pH 7. Do not overshoot to high pH.
    
  • Extraction: Extract immediately with Ethyl Acetate. Wash with brine. Dry over

    
    .
    

References & Authority

The protocols detailed above are grounded in established mechanistic organic chemistry regarding the stability of


-functionalized ketones.
  • King, L. C., & Ostrum, G. K. (1964). Selective bromination of ketones with copper(II) bromide. The Journal of Organic Chemistry. (Establishes the

    
     method for minimizing di-bromination).
    
    • Source:

  • Organic Chemistry Portal. Synthesis of

    
    -Hydroxy Ketones (Acyloins). (General review of oxidative and hydrolytic methods).
    
    • Source:

  • PrepChem. Synthesis of 2-hydroxyacetophenone via Acetate/Formate displacement. (Validates the ester-intermediate route).

    • Source:

  • BenchChem. Laboratory Preparation of 2'-Hydroxyacetophenone (Context on Fries Rearrangement vs Alpha-Hydroxylation).

    • Source:

Disclaimer: This guide is for research purposes only. The synthesis involves halogenated organics and lachrymators (


-bromo ketones). All work must be performed in a functioning fume hood.
Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone Derivatives

Welcome to the technical support guide for the synthesis of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and questions related to optimizing reaction temperature, a critical parameter for achieving high yield and purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.

Core Principles: The Fries Rearrangement and Temperature's Decisive Role

The synthesis of 2'-hydroxyacetophenone derivatives, such as 2'-Bromo-5'-fluoro-2-hydroxyacetophenone, is commonly achieved through the Fries Rearrangement.[1][2][3][4][5] This reaction involves the conversion of a phenolic ester (in this case, a derivative of 4-bromo-2-fluorophenyl acetate) to a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6]

The reaction temperature is arguably the most critical factor influencing the outcome, as it dictates the regioselectivity between the desired ortho-isomer (2'-hydroxy) and the often-unwanted para-isomer (4'-hydroxy).[1][7] This selectivity is a classic example of kinetic versus thermodynamic control.[1][7]

  • Low Temperatures (<60°C): Favor the formation of the para-product. This pathway is under kinetic control, meaning it proceeds through the transition state with the lower activation energy.[1][2][5][8]

  • High Temperatures (>160°C): Favor the formation of the ortho-product. This pathway is under thermodynamic control.[1][5][9] The ortho-isomer can form a stable bidentate complex (chelation) with the aluminum chloride catalyst via the hydroxyl and carbonyl groups, making it the more thermodynamically stable product at elevated temperatures.[1][7]

The presence of a deactivating fluorine atom on the aromatic ring can impact reaction yields, making precise temperature control even more crucial.[1][10]

Mechanistic Overview of Temperature Influence

Fries_Rearrangement reactant_node reactant_node intermediate_node intermediate_node path_node path_node product_node product_node A Phenolic Ester + AlCl₃ B Acylium Carbocation Intermediate A->B Lewis Acid Coordination C Ortho Product (2'-hydroxy-) B->C High Temp (>160°C) Non-polar Solvent D Para Product (4'-hydroxy-) B->D Low Temp (<60°C) Polar Solvent P1 Thermodynamic Control (More Stable Product) P2 Kinetic Control (Faster Formation)

Caption: Fries Rearrangement pathways under kinetic vs. thermodynamic control.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis.

Q1: My yield of the desired 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (ortho-isomer) is consistently low.

Answer: Low yield of the ortho-isomer is a common problem often linked to three primary factors: reaction temperature, solvent choice, and catalyst stoichiometry.

Potential Causes & Solutions:

  • Sub-optimal Reaction Temperature: The most likely cause is a reaction temperature that is too low, which favors the formation of the para-isomer.[3][4]

    • Solution: Gradually increase the reaction temperature. For many Fries rearrangements, temperatures exceeding 160°C are necessary to favor the thermodynamically stable ortho-product.[5][9] It is advisable to run small-scale optimization reactions at various temperatures (e.g., 120°C, 140°C, 160°C, 170°C) to find the optimal point for your specific derivative.[11] Be aware that excessively high temperatures (e.g., above 170°C) can sometimes lead to lower isolated yields due to side product formation.[11]

  • Incorrect Solvent Polarity: The polarity of the solvent significantly influences the ortho/para product ratio.[1][2]

    • Solution: Use a non-polar solvent. Non-polar solvents like monochlorobenzene or even solvent-free (neat) conditions tend to favor the formation of the ortho-product.[1][7][8] Polar solvents, conversely, increase the proportion of the para-product.[1][8]

  • Steric Hindrance: Although the primary substituents (Bromo, Fluoro) are on the aromatic ring, the acyl group itself or other substituents could cause steric hindrance, which can reduce yields.[1][4]

    • Solution: While difficult to change for a target molecule, ensure the reaction is given sufficient time to proceed to completion, as sterically hindered reactions are often slower. Monitor progress carefully using TLC or HPLC.[12][13]

Q2: I am isolating the wrong isomer. My main product is the para-isomer, not the desired ortho-isomer.

Answer: This is a clear indication that your reaction conditions are promoting the kinetically favored pathway.

Potential Causes & Solutions:

  • Reaction Temperature is Too Low: As established, low temperatures (typically below 60°C, but sometimes even up to 100°C) strongly favor the formation of the para-substituted product.[1][2][5][8]

    • Solution: The reaction requires significantly more thermal energy. Increase the reaction temperature into the 160-170°C range to overcome the activation barrier for the thermodynamically preferred ortho-isomer.[5][11]

  • Solvent is Too Polar: Highly polar solvents stabilize the transition state leading to the para-product.[2][4][8]

    • Solution: Switch to a non-polar solvent or conduct the reaction neat (without solvent) if the starting ester is a liquid at reaction temperature. This change in environment will disfavor the kinetic pathway and promote ortho-isomer formation.[1][7]

Q3: The reaction is messy, with significant formation of 4-bromo-2-fluorophenol and other byproducts.

Answer: The formation of the starting phenol and other impurities points towards competing side reactions, often exacerbated by reaction conditions and the presence of moisture.

Potential Causes & Solutions:

  • Hydrolysis of Starting Material: The Fries rearrangement is sensitive to moisture. Water can hydrolyze the Lewis acid catalyst and the starting ester, leading to the formation of the corresponding phenol (4-bromo-2-fluorophenol).[9]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and a fresh, high-quality Lewis acid (e.g., AlCl₃). The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Intermolecular Acylation: Instead of the desired intramolecular rearrangement, an intermolecular reaction can occur where the acyl group from one molecule acylates another, leading to undesired dimeric products.[9]

    • Solution: This is often minimized by using a non-polar solvent, which can better solvate the intramolecular transition state.[1] Ensuring efficient stirring can also help maintain homogeneity and reduce localized concentration effects that might favor intermolecular reactions.

  • Reaction Temperature is Too High: While high temperatures are needed for the ortho-product, extreme temperatures can cause decomposition of the starting material or product, leading to charring and a complex mixture of byproducts.[11]

    • Solution: Carefully control the temperature using an oil bath and a temperature controller. Find the "sweet spot" where the ortho-product forms efficiently without significant degradation. An optimization study is highly recommended.[11]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range I should start with for optimizing the synthesis of the ortho-isomer?

A1: Based on studies of similar fluorinated compounds, a good starting point for optimization is 120°C.[11] We recommend a systematic approach, increasing the temperature in 20°C increments (e.g., 120°C, 140°C, 160°C) and analyzing the ortho/para ratio at each step.[11] Reactions below 100°C often result in incomplete conversion, while those above 150°C may lead to lower yields due to side products.[11] The optimal temperature is typically found between 120°C and 170°C.

Q2: How should I monitor the reaction's progress and the ortho/para isomer ratio?

A2: The most common and effective methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[12][13][14]

  • TLC: Allows for rapid, qualitative monitoring. The ortho and para isomers will likely have different Rf values. By co-spotting with your starting material, you can track its consumption and the formation of new products.

  • HPLC: Provides quantitative data. A reversed-phase HPLC method can separate and quantify the starting material, the ortho-isomer, and the para-isomer, giving you an exact ratio and conversion percentage over time.[12] This is the preferred method for precise optimization studies.

Q3: Are there any alternatives to the high-temperature Fries Rearrangement?

A3: Yes, the Photo-Fries rearrangement is an alternative that proceeds via a radical mechanism using UV light and does not require a catalyst.[1][2] However, yields are often low, making it less suitable for commercial or large-scale production.[1] Another alternative is the anionic Fries rearrangement, which uses a strong base for an ortho-selective rearrangement.[1] For some substrates, microwave-assisted synthesis can also accelerate reaction rates and improve yields.[15][16]

Data Summary & Experimental Protocols

Temperature Effect on Product Distribution
Reaction TemperaturePredominant PathwayExpected Major ProductTypical Conditions
< 60°C Kinetic Control[1][5]para-isomer (4'-hydroxy-)[2][3]Polar Solvent
60°C - 120°C Mixed ControlMixture of ortho and para isomersSolvent Dependent
> 160°C Thermodynamic Control[1][5]ortho-isomer (2'-hydroxy-)[8][9]Non-polar Solvent / Neat
Protocol 1: General Procedure for Temperature Optimization

This protocol is a general guideline and should be adapted based on the specific reactivity of your substrate.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer. Ensure the system is under an inert atmosphere (e.g., Nitrogen).[17][18]

  • Charging Reactants: To the flask, add the starting ester (e.g., 4-bromo-2-fluorophenyl acetate, 1 equivalent) and the chosen anhydrous, non-polar solvent (e.g., monochlorobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 equivalents) portion-wise, keeping the internal temperature low.

  • Heating: Once the addition is complete, slowly heat the reaction mixture to the first target temperature (e.g., 120°C) using a pre-heated oil bath.

  • Monitoring: Stir vigorously at the target temperature. At set time intervals (e.g., 1 hr, 2 hr, 4 hr), carefully take a small aliquot from the reaction mixture, quench it with ice-cold dilute HCl, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC or HPLC to determine the product ratio.[12]

  • Optimization: Repeat steps 4-5 at different temperatures (e.g., 140°C, 160°C) to identify the optimal conditions for maximizing the yield of the 2'-hydroxy (ortho) isomer.

  • Work-up: Once the reaction is deemed complete, cool the mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum complexes.[18] Extract the product with an appropriate organic solvent, wash the combined organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[18]

Troubleshooting Workflow

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node result_node result_node problem_node problem_node Start Start Synthesis Analyze Analyze Product Mixture (TLC/HPLC) Start->Analyze CheckRatio Is Ortho/Para Ratio > 95:5? Analyze->CheckRatio CheckYield Is Yield > 70%? CheckRatio->CheckYield Yes LowOrtho Low Ortho-Isomer CheckRatio->LowOrtho No Success Successful Synthesis CheckYield->Success Yes LowYield Low Overall Yield CheckYield->LowYield No IncreaseTemp Increase Temp to >160°C Use Non-Polar Solvent LowOrtho->IncreaseTemp IncreaseTemp->Start CheckPurity Check for Side Products (e.g., Phenol) LowYield->CheckPurity MessyRxn Phenol/Byproducts Present CheckPurity->MessyRxn Yes IncompleteRxn Incomplete Reaction CheckPurity->IncompleteRxn No UseAnhydrous Ensure Anhydrous Conditions Check Temp Control MessyRxn->UseAnhydrous UseAnhydrous->Start IncreaseTime Increase Reaction Time Re-evaluate Temp IncompleteRxn->IncreaseTime IncreaseTime->Start

Caption: A logical workflow for troubleshooting common temperature-related issues.

References

  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

  • Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Example & Uses. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. Retrieved from [Link]

  • LS College. (2022, January 4). Fries rearrangement. Retrieved from [Link]

  • Truman ChemLab. (2017, July 15). The Oxidation of Acetophenone to Produce Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

  • PHARMD GURU. (2025, November 13). 37. FRIES REARRANGEMENT. Retrieved from [Link]

  • Patsnap. (2021, June 29). Preparation process of 5-fluoro-2-hydroxyacetophenone. Retrieved from [Link]

Sources

Optimization

Dealing with hygroscopic nature of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Welcome to the dedicated technical support guide for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (CAS No. 126581-65-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (CAS No. 126581-65-5). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The inherent hygroscopic nature of this compound—its tendency to readily absorb moisture from the atmosphere—presents unique challenges that can impact experimental accuracy, reproducibility, and overall success.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the effects of moisture and ensure the integrity of your experiments.

Troubleshooting Guide: Addressing In-Experiment Issues

This section tackles specific problems you might encounter in real-time during your work.

Question: My measured mass for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone keeps increasing on the analytical balance. What is happening and how can I get an accurate weight?

Answer: This phenomenon is a classic indicator of a hygroscopic substance actively absorbing moisture from the air.[3] The continuous, upward drift in mass is the weight of the water molecules being adsorbed onto the solid. This leads to significant errors in stoichiometry, as you are weighing both the compound and an unknown amount of water.

Root Cause Analysis:

  • Hygroscopicity: The compound has a natural affinity for water.[1][2]

  • Atmospheric Exposure: Prolonged exposure to ambient laboratory air, especially in humid environments, exacerbates the issue.[4]

Solutions:

  • Minimize Exposure Time: The most immediate solution is to work quickly. Have all your equipment ready before opening the reagent container.[2]

  • Use a Weighing Bottle: Instead of weighing on open paper or a watch glass, use a clean, dry weighing bottle with a ground glass stopper or a screw cap. This method, known as weighing by difference, is the standard for hygroscopic materials.[3]

  • Controlled Environment: For moisture-sensitive reactions, the most reliable method is to handle and weigh the compound inside a controlled, dry atmosphere, such as a glovebox or a glove bag, which is purged with an inert gas like nitrogen or argon.[5][6][7][8]

Protocol: Accurate Weighing of a Hygroscopic Compound
  • Place a clean, dry weighing bottle with its cap on the analytical balance and tare it.

  • Remove the bottle from the balance.

  • Quickly add the approximate desired amount of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone to the bottle and immediately replace the cap securely.

  • Place the capped bottle back on the balance and record the stable mass.

  • At your reaction station, transfer the solid to your reaction flask.

  • Recap the weighing bottle and weigh it again.

  • The difference between the two masses is the exact amount of compound transferred.

Question: My reaction yield is consistently low, and I suspect the starting material's purity. Could its hygroscopic nature be the cause?

Answer: Absolutely. Moisture absorbed by 2'-Bromo-5'-fluoro-2-hydroxyacetophenone can severely impact reaction outcomes in several ways, making it a primary suspect for low yields.

Causality Chain:

  • Incorrect Stoichiometry: Your calculations are based on the molecular weight of the pure compound (233.03 g/mol ).[][10] If the material contains, for example, 5% water by mass, you are adding 5% fewer moles of the reactant than intended, which will directly limit the theoretical yield.

  • Reagent Quenching: If your reaction involves water-sensitive reagents such as organometallics (e.g., Grignard reagents, organolithiums), metal hydrides (e.g., NaH, LiAlH₄), or certain catalysts, the absorbed water will consume them in non-productive side reactions, effectively halting or slowing your desired transformation.[7]

  • Promotion of Side Reactions: The presence of water can facilitate hydrolysis of intermediates or promote alternative reaction pathways, leading to a complex mixture of products and reducing the yield of the desired compound.

Workflow: Mitigating Yield Loss Due to Moisture

Caption: The cascading experimental problems arising from moisture absorption.

References

  • A Complete Guide to the Applications of Laboratory Glove Boxes. (n.d.). MTI Corporation. Retrieved March 4, 2026, from [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved March 4, 2026, from [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). Level7 Chemical. Retrieved March 4, 2026, from [Link]

  • Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology. Retrieved March 4, 2026, from [Link]

  • 2-bromo-5'-fluoro-2'-hydroxyacetophenone. (n.d.). PubChemLite. Retrieved March 4, 2026, from [Link]

  • Glovebox-Operating Procedure and Use of Impurity Sensors. (2017, September 6). Jove. Retrieved March 4, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved March 4, 2026, from [Link]

  • Al-Yami, A., & Al-Juhani, M. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 11, 29-41.
  • Glovebox Usage. (n.d.). University of San Diego. Retrieved March 4, 2026, from [Link]

  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare. Retrieved March 4, 2026, from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved March 4, 2026, from [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved March 4, 2026, from [Link]

  • Mixing & Drying Hygroscopic Materials. (2025, December 9). PerMix. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 4, 2026, from [Link]

  • How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 4, 2026, from [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved March 4, 2026, from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved March 4, 2026, from [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. Retrieved March 4, 2026, from [Link]

  • 5'-Bromo-2'-hydroxyacetophenone. (n.d.). PubChem, National Institutes of Health. Retrieved March 4, 2026, from [Link]

  • Lewis, L. W. (1937). U.S. Patent No. 2,018,797. U.S.
  • Weighing Reactants and Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 4, 2026, from [Link]

  • Chesnut, M. A., et al. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry, 94(1), 768-774.
  • Kwong, K. C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4237-4253.
  • How the drying process differs between fine and heavy chemicals. (2024, March 1). Cleanroom Technology. Retrieved March 4, 2026, from [Link]

  • Schmid, H. (1976). U.S. Patent No. 3,972,128. U.S.
  • The Key to Drying Solids. (n.d.). P2 InfoHouse. Retrieved March 4, 2026, from [Link]

  • Moisture-Induced Performance Changes in High-Performance Polymers: Challenges and Mitigation. (n.d.). RusselSmith. Retrieved March 4, 2026, from [Link]

  • Chemical Handling and Storage. (n.d.). University of Toronto Scarborough. Retrieved March 4, 2026, from [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis. Retrieved March 4, 2026, from [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). PubMed. Retrieved March 4, 2026, from [Link]

  • 4′-Fluoro-2′-hydroxyacetophenone. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Comparative

Technical Guide: IR Spectral Interpretation of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

This guide provides an in-depth technical analysis of the Infrared (IR) spectrum for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone . It is structured to assist researchers in validating compound identity, specifically disting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectrum for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone . It is structured to assist researchers in validating compound identity, specifically distinguishing the target molecule from synthetic precursors (e.g.,


-bromoacetophenones) and structural isomers (e.g., phenols).

Executive Summary & Structural Context

Compound: 1-(2-bromo-5-fluorophenyl)-2-hydroxyethan-1-one Role: Key intermediate in the synthesis of fluorinated kinase inhibitors and heterocyclic scaffolds.

This molecule presents a complex vibrational landscape due to the competition between three distinct electronic and steric forces:

  • Ortho-Effect (Steric): The bulky 2'-Bromine atom forces the carbonyl group out of coplanarity with the benzene ring, reducing conjugation and theoretically raising the carbonyl frequency.

  • Inductive Effect (Electronic): The 5'-Fluorine and 2'-Bromine atoms withdraw electron density from the ring, further raising the carbonyl frequency.

  • 
    -Hydroxy Interaction (H-Bonding):  The C2-hydroxyl group introduces intramolecular and intermolecular hydrogen bonding, which typically lowers  the carbonyl frequency.
    

Objective: This guide defines the diagnostic spectral windows required to confirm the successful formation of the


-hydroxy ketone moiety while verifying the integrity of the halogenated aromatic core.

Critical Distinction: Nomenclature & Isomers

Before interpretation, ensure the target structure matches the nomenclature. Confusion often arises between the


-hydroxy ketone  (target) and the phenolic isomer .
FeatureTarget Compound (2-hydroxy...)[1][2][3][][5][6]Isomeric Impurity (2'-hydroxy...)
Structure

-Hydroxy Ketone (

)
Phenol (

-hydroxyacetophenone)
Key IR Diff

is aliphatic (3400 cm⁻¹)

is phenolic (often chelated, broad 3000-3500 cm⁻¹)
Carbonyl ~1690–1705 cm⁻¹~1640 cm⁻¹ (Strong intramolecular H-bond shifts

drastically lower)

Comparative Spectral Analysis

The following data compares the target product against its most common synthetic precursor, 2,2'-Dibromo-5'-fluoroacetophenone (where the


-OH is replaced by 

-Br).
Table 1: Diagnostic Vibrational Assignments
Functional GroupModePrecursor (

-Br) Frequency (cm⁻¹)
Target Product (

-OH) Frequency (cm⁻¹)
Mechanistic Insight
Hydroxyl

Absent 3350–3450 (Broad) Diagnostic confirmation of hydrolysis. Broadness indicates intermolecular H-bonding (dimers) in solid state.
Carbonyl

1715–1725 1690–1705 The

-Br atom raises

via inductive withdrawal (field effect). Replacing Br with OH lowers

due to H-bonding.
Aromatic Ring

1580–16001585–1605Minimal change. The 2',5'-substitution pattern dominates ring breathing modes.
Carbon-Fluorine

1200–12501200–1250Strong, sharp band. Remains constant, serving as an internal standard for the aromatic core.
Fingerprint

Distinct

-halo bands
Distinct alcohol C-O stretch (~1050-1100)The appearance of the C-O single bond stretch is a secondary confirmation of the primary alcohol.

Note on Carbonyl Shift: The target's carbonyl appears at a higher frequency (~1695 cm⁻¹) than unsubstituted acetophenone (~1685 cm⁻¹) because the ortho-bromo steric twist outweighs the lowering effect of the hydroxyl group.

Experimental Protocol (ATR-FTIR)

To ensure reproducible data, follow this self-validating protocol.

A. Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption which can obscure the critical O-H region.

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness against brominated compounds).

  • Solvent Residue: Ensure the sample is fully dried. Residual solvents (e.g., Ethyl Acetate, DCM) have carbonyls that interfere with the 1700 cm⁻¹ region.

B. Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Why: To resolve the C=O shoulder from potential impurities.

  • Scans: Minimum 32 scans.

  • Background: Air background acquired immediately prior to sample.

C. Validation Steps (Self-Check)
  • Intensity Check: Ensure the strongest peak (C=O) has roughly 20-60% Transmittance (or 0.2-0.7 Absorbance).

  • CO2 Check: Verify no doublet at 2350 cm⁻¹ (indicates poor background subtraction).

  • Water Check: If a broad hump exists >3500 cm⁻¹ without the distinct organic OH shape, dry the sample further.

Decision Logic for Compound Verification

The following diagram illustrates the logical flow for interpreting the spectrum to confirm the identity of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone.

IRSpectrumLogic Start Start Spectral Analysis CheckOH Region 3200-3500 cm⁻¹ Is there a broad, strong band? Start->CheckOH CheckCO Region 1680-1730 cm⁻¹ Identify Carbonyl Position CheckOH->CheckCO Yes (OH Present) Precursor Likely Precursor (α-Bromo ketone) No OH, High C=O (>1715) CheckOH->Precursor No (OH Absent) CheckCF Region 1200-1250 cm⁻¹ Is there a strong C-F stretch? CheckCO->CheckCF 1690-1710 cm⁻¹ CheckCO->Precursor > 1715 cm⁻¹ Phenol Likely Isomer (Phenol/2'-hydroxy) Very Low C=O (<1650) CheckCO->Phenol < 1660 cm⁻¹ Target CONFIRMED TARGET 2'-Br-5'-F-2-OH-Acetophenone CheckCF->Target Yes WrongCore Incorrect Core Structure (Missing Fluorine) CheckCF->WrongCore No

Caption: Decision tree for validating 2'-Bromo-5'-fluoro-2-hydroxyacetophenone against common synthetic byproducts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard text for general IR assignments).

  • Jones, R. N., & Spinner, E. (1960). The Infrared Carbonyl Stretching Bands of Acetophenones Substituted in the Methyl Group. Canadian Journal of Chemistry, 38(6), 1017–1024. Link (Authoritative source on

    
    -halo vs 
    
    
    
    -hydroxy carbonyl shifts).
  • Nyquist, R. A. (1986). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands.[8][9][10][11][12][13] Applied Spectroscopy, 40(3), 336-339. Link (Detailed analysis of steric effects on carbonyl frequencies).

  • NIST Chemistry WebBook. (2023). IR Spectrum of 5-Fluoro-2-hydroxyacetophenone (Isomer Comparison). Link (Used for comparative baseline of the phenolic isomer).

  • BenchChem. (2025).[10] Comparative Guide to Carbonyl Stretches in Bromoacetophenones. Link (General reference for substituent effects on acetophenones).

Sources

Validation

Reference Standards for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone: A Comparative Qualification Guide

Executive Summary & Compound Identity In the synthesis of fluorinated APIs (e.g., kinase inhibitors, antifungals), 2'-Bromo-5'-fluoro-2-hydroxyacetophenone is a critical, high-reactivity intermediate. Note that nomenclat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

In the synthesis of fluorinated APIs (e.g., kinase inhibitors, antifungals), 2'-Bromo-5'-fluoro-2-hydroxyacetophenone is a critical, high-reactivity intermediate. Note that nomenclature for this class is often inconsistent in catalog listings. This guide focuses on the specific alpha-bromoketone intermediate:

  • IUPAC Name: 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone[1]

  • Common Name:

    
    -Bromo-5'-fluoro-2'-hydroxyacetophenone
    
  • CAS Number: 126581-65-5[2][3][4][][6]

  • Molecular Formula: C

    
    H
    
    
    
    BrFO
    
    
    [2][3][7][8]
  • Critical Attribute: Lachrymator / Unstable . This compound is susceptible to hydrolysis (loss of Br) and photolysis, making the selection and handling of reference standards notoriously difficult.

This guide compares the performance of Commercial "Research Grade" Materials versus Qualified Secondary Standards and provides a validated protocol for establishing an in-house reference standard when a Pharmacopeial Primary Standard is unavailable.

Comparative Analysis: The Hierarchy of Standards

For this specific intermediate, a USP or EP Primary Reference Standard is rarely available. Laboratories must choose between using a high-purity commercial reagent directly or qualifying it as a Secondary Standard. The following comparison highlights the risks and data integrity implications of each approach.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Commercial "Research Grade" Option B: Qualified Secondary Standard (Recommended)
Source Chemical Catalog (e.g., Sigma, Combi-Blocks)In-house qualified material derived from Option A
Purity Assignment "Area %" by HPLC (often overestimates purity)Mass Balance (100% - Impurities - Water - ROI) or qNMR
Traceability Lot-specific CoA (Vendor Trust)Traceable to Internal Validation & qNMR Internal Standard (e.g., NIST Benzoic Acid)
Stability Data Unknown / "Retest Date" onlyMonitored via Control Charts & Stress Testing
Risk of Error High. Does not account for water/solvent content or inorganic salts.Low. Potency is corrected for non-chromatographic impurities.
Cost Low ($)Medium (

) - Requires initial analytical investment
Why "Area %" is Insufficient

Commercial vendors often report purity as "98% (HPLC Area)". For 2'-Bromo-5'-fluoro-2-hydroxyacetophenone , this is dangerous because:

  • Inorganic Salts: Bromination reactions often leave residual bromide salts (NaBr/KBr) which are invisible to UV detection but dilute the potency.

  • Moisture: The compound is hygroscopic.[9] A sample can be 99% pure by HPLC but contain 5% water, leading to a 5% potency error in your final assay.

Qualification Workflow: Establishing the Standard

Since you cannot buy a "Primary Standard" for this intermediate, you must create a Qualified Secondary Standard . This self-validating workflow ensures your standard is scientifically defensible for regulatory filings (IND/NDA).

Workflow Diagram

QualificationWorkflow Start Source High-Purity Batch (>98% HPLC Area) ID Structural ID (1H-NMR, IR, MS) Start->ID Purity Chromatographic Purity (HPLC-UV @ 254nm) Start->Purity Volatiles Volatiles Content (KF Titration + TGA) Start->Volatiles Inorganics Residue on Ignition (ROI / Sulfated Ash) Start->Inorganics Calc Calculate Potency (Mass Balance Equation) ID->Calc Purity->Calc Organic Impurities Volatiles->Calc Water/Solvents Inorganics->Calc Salts Valid Release as Secondary Standard Calc->Valid

Caption: Logic flow for converting a raw chemical batch into a Qualified Secondary Reference Standard using the Mass Balance approach.

The Mass Balance Equation

To assign an absolute potency (Assay) to your standard, use the following formula rather than the vendor's label claim:



Experimental Protocols

A. Chromatographic Purity (HPLC-UV)

This method separates the target


-bromo ketone from its critical impurities: the unbrominated starting material and the di-bromo byproduct.
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Note:Acidic pH is mandatory. Neutral pH causes rapid hydrolysis of the

      
      -bromide to the 
      
      
      
      -hydroxy impurity during the run.
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Temperature: 25°C (Do not heat; thermal degradation risk).

Data Interpretation:

  • RT ~ 6.5 min: Starting Material (5'-Fluoro-2'-hydroxyacetophenone).

  • RT ~ 8.2 min: Target (2'-Bromo-5'-fluoro-2-hydroxyacetophenone).

  • RT ~ 9.5 min: Di-bromo impurity (2,2-Dibromo-...).

B. Stability Monitoring

Store the qualified standard at -20°C under Argon/Nitrogen . This compound is light-sensitive and prone to autocatalytic degradation by HBr formation.

  • Retest Protocol: Re-analyze water content (KF) and HPLC purity every 6 months. If purity drops by >1.0%, discard and requalify a new batch.

Impurity Fate Mapping

Understanding the degradation pathways is essential for troubleshooting "purity failures" in your standard.

ImpurityFate SM Starting Material (5'-Fluoro-2'-hydroxyacetophenone) Target Target Analyte (alpha-Bromo-5'-fluoro...) SM->Target Bromination DiBromo Over-Brominated (2,2-Dibromo...) Target->DiBromo Excess Br2 Hydrolysis Hydrolysis Product (alpha-Hydroxy...) Target->Hydrolysis Moisture/Neutral pH Cyclic Cyclized Dimer (Pyrazine derivative) Target->Cyclic NH3/Amine exposure

Caption: Degradation and synthesis pathways impacting the purity of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone standards.

References

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • BenchChem. Synthesis and Characterization of 2-Bromo-4'-hydroxyacetophenone (Analogous Protocol). BenchChem Application Notes.[10][11] Link[10]

  • PubChem. 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5) Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone.Link

Sources

Comparative

UV-Vis absorption characteristics of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (CAS 126581-65-5), a critical intermediate in the synthesis of antifungal agents (e....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (CAS 126581-65-5), a critical intermediate in the synthesis of antifungal agents (e.g., Voriconazole).

This document is structured to serve as a comparative reference for analytical method development, purity assessment, and reaction monitoring.

Technical Comparison & Characterization Guide

Executive Summary & Structural Definition

Target Molecule: 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone Common Commercial Name: 2'-Bromo-5'-fluoro-2-hydroxyacetophenone CAS Registry Number: 126581-65-5[]

Critical Nomenclature Note: Commercial catalogs often use non-standard numbering. In this guide, we adhere to the IUPAC convention where the "2-position" refers to the alkyl (alpha) carbon of the ethanone group, and primed numbers (e.g., 5') refer to the phenyl ring. However, to align with the user's specific query, we recognize the target as the


-bromo-phenacyl derivative .
The Chromophoric System

The UV-Vis profile of this molecule is governed by three interacting structural elements:

  • The Acetophenone Core: A benzene ring conjugated with a carbonyl group (

    
    ).
    
  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a stable 6-membered ring with the carbonyl oxygen. This "locked" conformation significantly red-shifts (bathochromic shift) the absorption maximum compared to non-hydrogen-bonded isomers.

  • Halogen Auxochromes:

    • 5-Fluoro (Ring): Induces a hyperchromic effect (increased intensity) and a slight bathochromic shift due to

      
       interaction.
      
    • 
      -Bromo (Side-chain):  The heavy atom effect and orbital overlap of the 
      
      
      
      -bromine perturb the carbonyl transitions, often smoothing vibrational fine structure and shifting the
      
      
      band.

Comparative Analysis: Target vs. Alternatives

To validate the identity and purity of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone, one must distinguish it from its synthetic precursors and potential by-products.

Comparative Data Table (Solvent: Methanol)
CharacteristicTarget Molecule (CAS 126581-65-5)Alternative A: Precursor (5'-Fluoro-2'-hydroxyacetophenone)Alternative B: Parent (2'-Hydroxyacetophenone)Alternative C: Isomer (3'-Bromo isomer*)
Primary Band (

)
255 – 265 nm 250 – 255 nm248 – 252 nm~255 nm
Secondary Band (CT / H-Bond) 335 – 345 nm 325 – 330 nm320 – 325 nm~325 nm
Molar Absorptivity (

)
High (>10,000

)
MediumMediumHigh
Spectral Feature Broadening of carbonyl band due to

-Br
Sharp carbonyl peakSharp carbonyl peakDistinct shoulder
Key Differentiator Red-shifted Secondary Band due to Br/F synergyBlue-shifted relative to TargetLacks F-induced hyperchromicityDifferent fingerprint region

*Note: Isomers where Br is on the ring rather than the alpha-carbon will show significantly different fragmentation in MS, but in UV, the


-bromo substituent (Target) is distinguishable by the specific solvatochromic shift of the carbonyl band.
Mechanism of Spectral Shift[2]
  • Precursor vs. Target: The bromination of the

    
    -carbon (Precursor 
    
    
    
    Target) introduces a polarizable heteroatom adjacent to the carbonyl. This lowers the energy of the
    
    
    orbital, resulting in a bathochromic shift of 10–15 nm in the secondary band.
  • Effect of Fluorine: Compared to the parent 2-hydroxyacetophenone, the 5-fluoro substituent donates electron density into the ring system, stabilizing the excited state and increasing the intensity (

    
    ) of the primary aromatic band.
    

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, minimizing solvatochromic errors common with phenolic ketones.

Reagents & Equipment[3]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid unbuffered water due to pH-dependent ionization of the phenol.

  • Blank: Pure HPLC-grade Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 10.0 mg of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone.

    • Dissolve in 100 mL Methanol (Stock Concentration

      
       M).
      
    • Critical: Sonicate for 2 minutes to ensure complete dissolution of the brominated species.

  • Working Standard:

    • Dilute 1.0 mL of Stock into 10 mL Methanol (Final Concentration

      
       M).
      
    • Target Absorbance: 0.6 – 0.8 AU at

      
      .
      
  • Measurement:

    • Baseline correction with Methanol blank.

    • Scan Range: 200 nm – 450 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

Experimental Workflow Diagram

UV_Protocol Start Sample Weighing (10.0 mg) Dissolve Dissolution (MeOH, Sonicate 2m) Start->Dissolve Stock Prep Dilute Dilution (1:10 Ratio) Dissolve->Dilute Working Soln Scan Spectral Scan (200-450 nm) Dilute->Scan Sample Blank Baseline Correction (Pure MeOH) Blank->Scan Reference Analyze Data Analysis (Identify λmax) Scan->Analyze Output

Caption: Standardized workflow for UV-Vis characterization of halogenated acetophenones.

Technical Interpretation & Troubleshooting

The "Dual-Peak" Profile

The spectrum will exhibit two distinct maxima:

  • Band I (~260 nm): Represents the E2 band of the benzene ring. High intensity. This band is sensitive to the Fluorine substitution.

  • Band II (~340 nm): Represents the B-band (conjugated system). This band is highly sensitive to the Intramolecular Hydrogen Bond (OH

    
     O=C).[2]
    
Troubleshooting Common Anomalies
ObservationProbable CauseCorrective Action
Blue Shift of Band II (<330 nm) Disruption of H-bond (Solvent effect)Switch from water/ethanol to non-protic solvent (e.g., Cyclohexane) to observe "pure" H-bonded species, or ensure pH < 7.
Disappearance of Band II Ionization (Phenolate formation)The sample may be in basic media. Add 1 drop of 0.1M HCl to reprotonate the phenol.
New Peak at ~290 nm DecompositionThe

-bromo ketone is labile. A peak here suggests hydrolysis to the glycol (loss of Br). Prepare fresh sample.
Electronic Transition Diagram

Energy_Levels cluster_effects Substituent Effects GS Ground State (S0) Stabilized by H-Bond ES_Pi Excited State (π*) Conjugated System GS->ES_Pi Band I (~260nm) High Intensity ES_N Excited State (n*) Lone Pair Promotion GS->ES_N Band II (~340nm) Broad, Lower Intensity Note1 F-Substituent: Stabilizes π* Note2 Br-Substituent: Perturbs n-orbitals

Caption: Electronic transitions governing the UV absorption profile. The intramolecular H-bond lowers the Ground State energy, while halogens modulate the gap.

References

  • National Institute of Standards and Technology (NIST). (2023). UV/Vis Spectrum of 5'-Fluoro-2'-hydroxyacetophenone (CAS 394-32-1). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2024).[3] Compound Summary: 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5).[] National Library of Medicine. Retrieved from [Link]

  • Clarke, D. D., & Nord, F. F. (1955).[4] Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. Fordham University.[4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Technical Safety Protocol: 2'-Bromo-5'-fluoro-2-hydroxyacetophenone Hazard Assessment & Mechanistic Rationale 2'-Bromo-5'-fluoro-2-hydroxyacetophenone (CAS 178498-15-2) belongs to the class of -bromo ketones . While spec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Protocol: 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Hazard Assessment & Mechanistic Rationale

2'-Bromo-5'-fluoro-2-hydroxyacetophenone (CAS 178498-15-2) belongs to the class of


-bromo ketones . While specific toxicological data for this exact analog may be sparse, its structural relationship to phenacyl bromide dictates that it must be handled as a potent lachrymator  and a severe corrosive agent  (Skin Corr. 1B, Eye Dam. 1) [1, 2].[1][2][3][4]

The "Why" Behind the Hazard:

  • Lachrymatory Effect: The electron-withdrawing carbonyl group adjacent to the carbon-bromine bond makes the methylene protons acidic and the carbon highly electrophilic. This facilitates rapid alkylation of the TRPA1 ion channels in sensory nerve endings (eyes/lungs), causing intense stinging and tearing [3].

  • Corrosivity: Upon contact with moisture (skin/mucous membranes),

    
    -bromo ketones can undergo hydrolysis, releasing hydrobromic acid (HBr), which causes chemical burns.
    
  • Thermal Instability: These compounds are prone to dehydrobromination or rearrangement under heat or light, evolving HBr gas and turning the solid black/brown.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The high permeation rate of


-halo ketones through standard nitrile rubber requires a multi-barrier approach.
PPE CategoryRequirementTechnical Rationale
Hand Protection (Solid) Double Nitrile (min 5 mil each)Provides sufficient short-term protection against solid dust. Change immediately if contaminated.
Hand Protection (Solution) Silver Shield® / Laminate (Inner) + Nitrile (Outer)Ketones and alkyl halides permeate nitrile rapidly (<5 mins). Laminate films offer >4h breakthrough time [4].
Respiratory Fume Hood (Face velocity: 100 fpm)Mandatory. If hood failure occurs, use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate due to lachrymatory vapors. Face shield protects against "spitting" during exothermic quenches.
Body Lab Coat (Buttoned) + Chemical Apron Prevents absorption through clothing.

Operational Workflow

The following logic flow dictates the safe movement of the chemical from storage to disposal.

G cluster_emergency Emergency Loop Storage Storage (-20°C, Inert, Dark) Prep PPE Donning & Hood Check Storage->Prep Equilibrate to RT Weighing Weighing (Closed Balance in Hood) Prep->Weighing Double Glove Reaction Reaction Setup (Inert Atm) Weighing->Reaction Dissolve immediately Quench Quench/Deactivation (Nucleophilic Wash) Reaction->Quench Completion Waste Disposal (Halogenated Stream) Quench->Waste Segregate Spill Spill Detected Neutralize Apply Thiosulfate/Ammonia Spill->Neutralize Do NOT sweep dry Neutralize->Waste

Figure 1: Operational workflow for handling


-bromo ketones, including an emergency spill response loop.

Step-by-Step Handling Protocol

A. Storage and Preparation[3][4][6]
  • Environment: Store in a freezer (-20°C) under argon or nitrogen. Moisture and light accelerate decomposition into dark, tarry polymers and HBr [5].

  • Equilibration: Allow the closed container to warm to room temperature inside a fume hood before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would trigger hydrolysis.

B. Weighing and Transfer
  • The "Static" Risk: Fine crystalline powders can be static. Use an anti-static gun if available.

  • Containment: Never weigh on an open bench. If a balance is not available inside the hood, tare a vial with a cap inside the hood, add the solid, cap it tightly, weigh outside, and return to the hood to adjust.

  • Tools: Use disposable plastic spatulas. If using metal, ensure it is clean; traces of rust (Iron oxides) can catalyze decomposition.

C. Reaction and Quenching
  • Inert Atmosphere: Run all reactions under nitrogen/argon.

  • Deactivation (The "Self-Validating" Step):

    • Why: You cannot simply wash glassware with water; it will leave lachrymatory residues.

    • Protocol: Rinse all contaminated glassware (flasks, spatulas, stir bars) with a Decontamination Solution before removing them from the hood.

    • Decontamination Solution Recipe: 5% Sodium Thiosulfate (

      
      ) or dilute Ammonia (
      
      
      
      ) in water/ethanol.
    • Mechanism:[4][5][6] Thiosulfate acts as a soft nucleophile, displacing the bromide and destroying the electrophilic

      
      -carbon center, rendering the molecule non-lachrymatory [6].
      
D. Spill Management
  • Evacuate: If a significant amount of powder becomes airborne outside the hood, evacuate the lab immediately.

  • Neutralize: Do not dry sweep. Cover the spill with a paper towel soaked in the Decontamination Solution (see above).

  • Cleanup: After 10 minutes, scoop up the damp waste. Double bag in thick polyethylene bags.

Disposal Strategy

Waste Stream: Halogenated Organic Waste. Segregation:

  • Do NOT mix with strong oxidizers or strong bases (exothermic polymerization risk).

  • Labeling: Clearly mark the waste tag with "Lachrymator" and "Corrosive" to warn waste management personnel.

  • Pre-treatment: Ideally, quench reaction mixtures with sodium thiosulfate before adding to the waste container to minimize off-gassing in the waste drum.

References

  • TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-2'-hydroxyacetophenone. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-2'-hydroxyacetophenone. Retrieved from

  • National Institutes of Health (NIH). (2020). Alpha-Bromoacetate as a Mild and Safe Brominating Agent. PMC73524. Retrieved from

  • Ansell/Microflex. (n.d.). Chemical Permeation & Degradation Resistance Guide. Retrieved from

  • BenchChem. (2025).[3] Managing thermal instability of alpha-bromo ketones. Retrieved from

  • Echemi. (2023).[5] Neutralisation of Bromo-Ketones. Retrieved from

Sources

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